Iodo-PEG12-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H53IO14 |
|---|---|
Molecular Weight |
728.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H53IO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26H2,(H,29,30) |
InChI Key |
HVQAOUKMDSUZIX-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCI)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Iodo-PEG12-acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the properties and applications of Iodo-PEG12-acid, a heterobifunctional crosslinker integral to advancements in bioconjugation and drug development.
Core Properties of this compound
This compound is a versatile molecule featuring a terminal iodo group and a carboxylic acid, connected by a 12-unit polyethylene glycol (PEG) spacer. This structure allows for the covalent linkage of two different molecules, making it a valuable tool in creating complex bioconjugates. The hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugate.
| Property | Value |
| Molecular Weight | 728.61 |
| Chemical Formula | C27H53IO14 |
Applications in Bioconjugation and PROTAC Synthesis
This compound is prominently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that facilitate the degradation of specific target proteins by recruiting an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.
The bifunctional nature of this compound allows for a two-step conjugation process. The carboxylic acid end can be activated to react with primary amines, such as those on an E3 ligase ligand. The iodo group can then react with a sulfhydryl group, commonly found in cysteine residues of a target protein ligand.
Experimental Workflow: Protein Conjugation
The following diagram illustrates a generalized workflow for the conjugation of a protein to a small molecule using this compound. This process involves the sequential reaction of the two functional groups on the linker.
An In-depth Technical Guide to Thiol-Reactive PEGylating Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules. By covalently attaching PEG chains, researchers can improve a drug's pharmacokinetic and pharmacodynamic profile, leading to increased serum half-life, reduced immunogenicity, and enhanced stability. Thiol-reactive PEGylating agents are a cornerstone of this technology, offering high selectivity for cysteine residues on proteins and peptides. This guide provides a comprehensive overview of the primary classes of thiol-reactive PEGylating agents, their reaction mechanisms, quantitative comparisons, and detailed experimental protocols.
Introduction to Thiol-Reactive PEGylation
Thiol-reactive PEGylation leverages the nucleophilic nature of the sulfhydryl group (-SH) found in cysteine residues. Under specific reaction conditions, these groups can selectively react with electrophilic functional groups on a PEG derivative, forming a stable covalent bond. The low natural abundance of free cysteine residues in many proteins allows for site-specific modification, a critical factor in preserving the biological activity of the therapeutic molecule.
The choice of a thiol-reactive PEGylating agent depends on several factors, including the desired reaction kinetics, the stability of the resulting linkage, and the specific properties of the biomolecule being modified. This guide will focus on four major classes of thiol-reactive PEGylating agents: maleimides, vinyl sulfones, pyridyl disulfides, and iodoacetamides.
Core Chemistries and Reaction Mechanisms
The
Methodological & Application
Application Notes and Protocols for Iodo-PEG12-Acid Conjugation to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of Iodo-PEG12-acid to cysteine residues on proteins and peptides. This process, known as PEGylation, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The iodoacetyl group of this compound reacts specifically with the sulfhydryl group of cysteine residues, forming a stable thioether bond.
Introduction
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly soluble polymer. The covalent attachment of PEG chains to a therapeutic protein or peptide can:
-
Increase systemic circulation time: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance.
-
Enhance stability: The PEG chain can protect the molecule from proteolytic degradation.
-
Reduce immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.
-
Improve solubility: PEGylation can increase the solubility of hydrophobic proteins and peptides.
This compound is a heterobifunctional PEGylation reagent. The iodoacetyl group provides specific reactivity towards cysteine residues, while the terminal carboxylic acid can be used for subsequent conjugation to other molecules or surfaces if desired. The PEG12 linker offers a defined spacer length, which can be advantageous for maintaining the biological activity of the conjugated molecule.
Reaction Mechanism
The conjugation of this compound to a cysteine residue proceeds via a nucleophilic substitution reaction. The deprotonated sulfhydryl group (thiolate) of the cysteine residue acts as a nucleophile, attacking the carbon atom bearing the iodine of the iodoacetyl group. This results in the displacement of the iodide ion and the formation of a stable thioether linkage. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), where a significant portion of the cysteine sulfhydryl groups are in the more reactive thiolate form.[1][2]
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a model cysteine-containing peptide. This protocol can be adapted for other proteins and peptides with appropriate optimization.
Materials and Reagents
-
Cysteine-containing peptide or protein
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
50 mM HEPES buffer, pH 7.5, containing 5 mM EDTA
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
MALDI-TOF Mass Spectrometer
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Protein/Peptide Preparation (Reduction of Disulfide Bonds)
If the cysteine residue intended for conjugation is involved in a disulfide bond, a reduction step is necessary to generate a free sulfhydryl group.
-
Dissolve the protein or peptide in PBS at a concentration of 1-5 mg/mL.
-
Add a 10 to 20-fold molar excess of TCEP hydrochloride to the protein/peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Remove the excess TCEP using a desalting column (e.g., SEC) equilibrated with 50 mM HEPES buffer, pH 7.5, containing 5 mM EDTA. The EDTA is included to chelate any trace metals that could catalyze the re-oxidation of the sulfhydryl groups.
Conjugation Reaction
-
Immediately after the reduction and desalting step, determine the concentration of the protein/peptide solution.
-
Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-20 mg/mL.
-
Add a 3 to 5-fold molar excess of the this compound solution to the reduced protein/peptide solution.[3]
-
Gently mix the reaction and incubate at room temperature for 2 hours in the dark. The iodoacetyl group is light-sensitive.
-
Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 10-20 mM.
Purification of the PEGylated Product
-
Purify the PEGylated protein/peptide from excess PEGylation reagent and other reaction components using a pre-packed SEC column.
-
Equilibrate the SEC column with a suitable buffer, such as PBS, pH 7.4.
-
Load the reaction mixture onto the column and collect fractions.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for proteins) or 220 nm (for peptides). The PEGylated product will elute in the earlier fractions, followed by the unreacted PEG reagent and quenching agent.
-
Pool the fractions containing the purified PEGylated product.
Characterization of the Conjugate
Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to confirm the successful conjugation and to assess the purity of the final product.
-
Mix the purified PEGylated peptide/protein solution 1:1 (v/v) with a saturated solution of CHCA matrix in 50% ACN/0.1% TFA.
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in the appropriate mass range. The mass of the PEGylated product should be equal to the mass of the starting peptide/protein plus the mass of the this compound minus the mass of HI (hydroiodic acid).
Quantitative Data
The following table provides representative data for the conjugation of this compound to a model cysteine-containing peptide.
| Parameter | Value | Method |
| Starting Peptide Mass | 2500.0 Da | MALDI-TOF MS |
| This compound Mass | 775.5 Da | - |
| Expected Conjugate Mass | 3274.5 Da | Calculated |
| Observed Conjugate Mass | 3274.8 Da | MALDI-TOF MS |
| Conjugation Efficiency | > 95% | HPLC Analysis |
| Purification Yield | 75% | UV-Vis Spectroscopy |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of an this compound conjugated peptide.
Logical Relationship of PEGylation Benefits
This diagram shows the logical flow from the act of PEGylation to its beneficial outcomes for therapeutic molecules.
References
Application Notes and Protocols for Iodo-PEG12-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by coopting the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide conformational flexibility, which is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Iodo-PEG12-acid is a bifunctional PEG linker that offers a versatile platform for PROTAC synthesis. The terminal carboxylic acid allows for standard amide bond formation, while the iodo group serves as a reactive handle for nucleophilic substitution reactions, enabling the creation of ether, thioether, or amine linkages. This application note provides detailed protocols and data for the use of this compound in the synthesis of PROTACs.
Data Presentation
The length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair to achieve maximal degradation. Below is a summary of quantitative data from studies on PROTACs with varying PEG linker lengths, demonstrating the importance of this optimization.
| Target Protein | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BCR-ABL | CRBN | PEG | ~5 | ~0.36 | >90% |
| BRD4 | CRBN | PEG | 8 | 0.4 | 92.3 |
| Androgen Receptor | VHL | PEG | - | <1 | >85% |
Note: The data presented is a compilation from various sources and may not directly correspond to PROTACs synthesized with this compound but serves to illustrate the impact of PEG linker length on PROTAC efficacy.
Experimental Protocols
The following protocols describe the synthesis of a generic PROTAC using this compound. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Amide Bond Formation with this compound
This protocol describes the coupling of a warhead (or E3 ligase ligand) containing a primary or secondary amine to the carboxylic acid moiety of this compound.
Reagents and Materials:
-
Warhead-Amine (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the Warhead-Amine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Warhead-PEG12-Iodo intermediate.
Protocol 2: PROTAC Synthesis via Nucleophilic Substitution (Williamson Ether Synthesis)
This protocol describes the coupling of the Warhead-PEG12-Iodo intermediate with an E3 ligase ligand (or warhead) containing a phenolic hydroxyl group. The iodo group on the PEG linker is a good leaving group for this S_N2 reaction.[1]
Reagents and Materials:
-
Warhead-PEG12-Iodo intermediate (1.0 eq)
-
E3 Ligase Ligand-Phenol (1.2 eq)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the E3 Ligase Ligand-Phenol in anhydrous DMF.
-
Add cesium carbonate to the solution and stir for 30 minutes at room temperature.
-
Add the Warhead-PEG12-Iodo intermediate to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
Visualizations
PROTAC Synthesis Workflow
Caption: Workflow for PROTAC synthesis using this compound.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Signaling Pathway: Estrogen Receptor α (ERα)
Caption: Simplified ERα signaling pathway.
Signaling Pathway: TANK-binding kinase 1 (TBK1)
Caption: Simplified TBK1 signaling pathway in innate immunity.
Signaling Pathway: Cyclin-dependent kinase 9 (CDK9)
References
Application Notes and Protocols for Peptide Modification with Iodo-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as peptides and proteins, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic degradation.[1][2] Furthermore, PEGylation can enhance the solubility of hydrophobic peptides and reduce their immunogenicity.[3]
This document provides a detailed protocol for the site-specific modification of a cysteine-containing peptide with Iodo-PEG12-acid. The iodoacetyl group of the this compound reagent reacts specifically and efficiently with the sulfhydryl (thiol) group of a cysteine residue, forming a stable thioether bond.[4][5] This method allows for precise control over the location of PEGylation, which is crucial for preserving the peptide's biological activity.
Chemical Reaction
The fundamental reaction involves the nucleophilic substitution of iodine by the thiolate anion of the cysteine residue.
Caption: Covalent modification of a peptide's cysteine residue with this compound.
Experimental Workflow
The overall process for peptide PEGylation involves several key stages, from initial preparation to final characterization, to ensure a high-quality product.
Caption: Experimental workflow for peptide modification with this compound.
Quantitative Data Summary
The efficiency of the PEGylation reaction and subsequent purification can be influenced by factors such as the molar ratio of reactants, reaction time, and the chosen purification method. The following table presents expected outcomes based on typical results for iodoacetyl-mediated PEGylation.
| Parameter | Condition | Expected Outcome | Purification Method | Final Purity |
| Reaction Yield | 1.2x molar excess of this compound | > 90% conversion | - | - |
| 2.0x molar excess of this compound | > 95% conversion | - | - | |
| Purification Recovery | - | 60-80% | RP-HPLC | > 95% |
| - | 70-90% | SEC | > 90% | |
| Final Product Yield | Optimized Conditions | 50-70% | RP-HPLC | > 98% |
Note: These are representative values. Actual results will vary depending on the specific peptide sequence, its solubility, and the precise experimental conditions.
Detailed Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide (lyophilized powder)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium phosphate buffer (100 mM, pH 8.0)
-
L-cysteine or β-mercaptoethanol (for quenching)
-
Ultrapure water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Solvents for purification (e.g., HPLC-grade water and ACN with 0.1% TFA)
Protocol for Peptide PEGylation
This protocol is designed for a starting scale of 1 mg of a 2 kDa peptide. Adjust volumes and amounts proportionally for different scales.
2.1. Peptide Preparation and Disulfide Reduction
If the peptide has the potential to form disulfide-linked dimers, it is crucial to reduce any existing disulfide bonds to ensure the availability of the free thiol group for PEGylation.
-
Dissolve the Peptide: Dissolve 1 mg of the lyophilized peptide in 500 µL of PBS (pH 7.4) to a final concentration of 2 mg/mL.
-
Add Reducing Agent: Prepare a 10 mM stock solution of TCEP in ultrapure water. Add a 10-fold molar excess of TCEP to the peptide solution. For a 2 kDa peptide at 2 mg/mL (1 mM), this would be 10 µL of the 10 mM TCEP stock solution.
-
Incubate: Gently mix and incubate the solution for 1 hour at room temperature.
2.2. PEGylation Reaction
The iodoacetyl group is light-sensitive, so it is advisable to perform these steps in a low-light environment or in a foil-wrapped tube.
-
Prepare this compound: Immediately before use, dissolve the this compound in the reaction buffer (100 mM sodium phosphate, pH 8.0). For a 1.2-fold molar excess, you would need approximately 0.7 mg of this compound (MW ~1187 g/mol ). Dissolve this in 50 µL of the pH 8.0 buffer.
-
Combine Reactants: Add the dissolved this compound solution to the reduced peptide solution.
-
Adjust pH (if necessary): Ensure the final pH of the reaction mixture is between 7.5 and 8.5.
-
Incubate: Gently agitate the reaction mixture and incubate for 2 hours at room temperature, protected from light.
2.3. Quenching the Reaction
To stop the reaction and consume any unreacted this compound, add a quenching agent with a free thiol.
-
Add Quenching Agent: Add a 5-fold molar excess of L-cysteine or β-mercaptoethanol relative to the initial amount of this compound.
-
Incubate: Allow the quenching reaction to proceed for 30 minutes at room temperature.
Purification of the PEGylated Peptide
The choice of purification method depends on the properties of the peptide and the size of the PEG chain. For a PEG12 modification, the mass difference between the starting material and the product is significant enough for separation by Reversed-Phase HPLC (RP-HPLC). Size-Exclusion Chromatography (SEC) is also a viable option.
3.1. Reversed-Phase HPLC (RP-HPLC)
-
Column: C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a suitable gradient to separate the unreacted peptide, the PEGylated product, and excess PEG reagent. A shallow gradient (e.g., 1% B/minute) is often effective. The more hydrophobic PEGylated peptide will elute later than the unmodified peptide.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the PEGylated peptide peak.
-
Solvent Removal: Lyophilize the collected fractions to obtain the purified PEGylated peptide as a powder.
Characterization of the Final Product
4.1. Purity Analysis by HPLC
Analyze an aliquot of the purified product using the same HPLC method as for purification to confirm its purity, which should typically be >95%.
4.2. Identity Confirmation by Mass Spectrometry
-
Technique: Use Liquid Chromatography-Mass Spectrometry (LC/MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Sample Preparation: Prepare the sample according to the instrument's requirements.
-
Analysis: Acquire the mass spectrum. The observed molecular weight should correspond to the theoretical mass of the peptide plus the mass of the attached PEG12-acid moiety (mass of peptide + ~1070 Da). The high resolution of modern mass spectrometers can help confirm the successful conjugation.
References
Application Notes and Protocols for Iodo-PEG12-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodo-PEG12-acid is a heterobifunctional linker widely utilized in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics. It features a terminal iodo group and a carboxylic acid, separated by a 12-unit polyethylene glycol (PEG) spacer. The iodo group serves as a potent alkylating agent, reacting efficiently with nucleophiles such as thiols (e.g., cysteine residues in proteins). The carboxylic acid can be activated to form a stable amide bond with primary amines (e.g., lysine residues in proteins). The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.
This document provides detailed protocols and reaction conditions to achieve optimal yields for conjugating this compound to amine and thiol-containing molecules.
Data Presentation: Optimizing Reaction Conditions
Achieving high conjugation efficiency requires careful optimization of several reaction parameters. The following tables summarize key conditions for the two primary reaction pathways of this compound.
Table 1: Amine Conjugation via Carboxylic Acid Activation
This pathway involves a two-step process: (1) activation of the carboxylic acid with EDC and NHS (or Sulfo-NHS) to form an amine-reactive NHS ester, and (2) reaction of the NHS ester with a primary amine.
| Parameter | Condition | Rationale & Impact on Yield |
| Activation pH | 4.5 - 6.0 | EDC-mediated activation is most efficient in acidic conditions, minimizing hydrolysis of EDC.[1] |
| Conjugation pH | 7.2 - 8.5 | The primary amine must be deprotonated to be nucleophilic. Higher pH increases the rate of NHS ester hydrolysis, which competes with the desired reaction, reducing yield. An optimal pH of 8.3-8.5 is often cited.[1] |
| Temperature | 4°C to Room Temp. | Lower temperatures (4°C) can minimize side reactions and are preferred for sensitive proteins, though the reaction may require longer incubation. Room temperature reactions are faster. |
| Molar Ratio (PEG:EDC:NHS) | 1 : 1.5-2.0 : 1.5-2.0 | A slight excess of activating agents ensures efficient conversion of the carboxylic acid to the NHS ester. |
| Molar Ratio (PEG-NHS:Amine) | 10- to 50-fold excess | A significant molar excess of the activated PEG linker drives the reaction to completion, maximizing the modification of the target molecule. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the NHS ester. |
| Reaction Time (Conjugation) | 2 hours to Overnight | Shorter times are often sufficient at room temperature, while overnight reactions at 4°C can improve yields for some biomolecules. |
| Buffer Composition | Amine-free buffers | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for the activated PEG, significantly reducing the yield. Recommended buffers include PBS (phosphate-buffered saline) or borate buffer. |
Table 2: Thiol Conjugation via Iodo-Alkylation
This pathway involves the direct reaction of the iodo- group with a thiol, typically from a cysteine residue.
| Parameter | Condition | Rationale & Impact on Yield |
| pH | 8.0 - 8.5 | The thiol group must be deprotonated to the thiolate anion (S-) to act as an effective nucleophile. This pH range provides a good balance between thiolate formation and the stability of the protein.[2] |
| Temperature | Room Temperature | The reaction typically proceeds efficiently at room temperature. |
| Molar Ratio (PEG:Thiol) | 10- to 20-fold excess | An excess of the iodo-PEG linker ensures complete alkylation of the available thiol groups. |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored to determine the optimal time for the specific substrate. |
| Reducing Agent | TCEP (optional) | If the target molecule contains disulfide bonds, a reducing agent like TCEP can be used to free up cysteine thiols for conjugation. TCEP is often preferred as it does not contain thiols itself. |
| Solvent | Aqueous buffers | The reaction is typically performed in aqueous, buffered solutions (e.g., PBS). |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via Amine Residues
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add Activation Buffer.
-
Add a 1.5-fold molar excess of EDC, followed by a 1.5-fold molar excess of NHS.
-
Vortex briefly and incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Protein:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Add the activated Iodo-PEG12-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the PEG linker over the protein is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove the excess PEG reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Conjugation of this compound to a Thiol-Containing Peptide
Materials:
-
This compound
-
Thiol-containing peptide
-
Reaction Buffer: 0.1 M phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the thiol-containing peptide in the Reaction Buffer.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the mixture at room temperature for 2-12 hours with gentle mixing. Protect from light, as iodo- compounds can be light-sensitive.
-
-
Purification:
-
Purify the PEGylated peptide using reverse-phase HPLC to separate the product from unreacted peptide and excess PEG linker.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using mass spectrometry and HPLC analysis.
-
Mandatory Visualizations
Caption: Workflow for amine conjugation of this compound.
Caption: Chemical pathway for activating and conjugating this compound.
References
Application Notes and Protocols for Iodo-PEG12-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodo-PEG12-acid is a heterobifunctional linker molecule integral to the development of targeted drug delivery systems.[1] It features a terminal iodo group and a carboxylic acid, separated by a 12-unit polyethylene glycol (PEG) spacer. This structure allows for the covalent conjugation of targeting moieties, such as antibodies or peptides, to therapeutic payloads. The iodo group provides a reactive site for conjugation to thiol-containing molecules, while the carboxylic acid can be activated to react with primary amines. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2] These application notes provide a comprehensive overview of the use of this compound in creating targeted drug delivery systems, complete with detailed experimental protocols and supportive data.
Chemical Properties and Structure
| Property | Value | Reference |
| Molecular Weight | 728.61 g/mol | [1] |
| Chemical Formula | C29H57IO14 | |
| Structure | I-(CH2)2-(O(CH2)2)11-O-(CH2)2-COOH | |
| Purity | Typically >95% | [1] |
Applications in Targeted Drug Delivery
This compound is a versatile tool for the construction of various targeted therapeutic agents, including:
-
Antibody-Drug Conjugates (ADCs): By linking a potent cytotoxic drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, ADCs can selectively deliver the payload to cancer cells, minimizing off-target toxicity.[3]
-
Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs utilize peptides as targeting ligands to deliver drugs to specific cells or tissues.
-
PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.
-
Nanoparticle Functionalization: The linker can be used to attach targeting ligands to the surface of nanoparticles, enhancing their accumulation at the desired site of action.
The PEG component of the linker can improve the pharmacokinetic properties of the conjugate by increasing its hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific applications.
Protocol 1: Two-Step Conjugation of a Thiol-Containing Drug and an Antibody using this compound
This protocol describes a two-step process where the carboxylic acid of this compound is first activated and reacted with a drug molecule containing a primary amine, followed by the reaction of the iodo group with a thiol group on a reduced antibody.
Materials:
-
This compound
-
Drug with a primary amine group
-
Targeting antibody (e.g., IgG)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
Workflow Diagram:
Caption: Workflow for two-step ADC conjugation.
Procedure:
Step 1: Synthesis of Iodo-PEG12-Drug Conjugate
-
Dissolve this compound in anhydrous DMF.
-
Add NHS and DCC (or EDC) in a 1.1:1.1 molar excess relative to the this compound.
-
Stir the reaction at room temperature for 2 hours to activate the carboxylic acid group.
-
Add the amine-containing drug to the reaction mixture (1.0 molar equivalent).
-
Stir the reaction overnight at room temperature, protected from light.
-
Monitor the reaction progress by LC-MS.
-
Purify the Iodo-PEG12-Drug conjugate by reverse-phase HPLC.
Step 2: Antibody Reduction and Conjugation
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.4.
-
Immediately add the purified Iodo-PEG12-Drug conjugate to the reduced antibody solution at a 5 to 10-fold molar excess.
-
Incubate the reaction at 4°C for 12-18 hours, protected from light.
-
Quench the reaction by adding a quenching buffer to a final concentration of 20 mM.
Step 3: Purification and Characterization of the ADC
-
Purify the ADC from unreacted drug-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR). This is commonly done using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic potential of the synthesized ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Synthesized ADC
-
Control antibody (unconjugated)
-
Free drug
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a luminescence-based assay)
-
Plate reader
Workflow Diagram:
Caption: Workflow for in vitro cytotoxicity assay.
Procedure:
-
Seed both antigen-positive and antigen-negative cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the test compounds at various concentrations. Include untreated cells as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
Quantitative Data and Expected Results
The following tables provide representative data that could be expected from the characterization and in vitro testing of an ADC constructed with this compound. These values are illustrative and will vary depending on the specific antibody, drug, and cell lines used.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis by HIC
| ADC Batch | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) | Average DAR |
| Batch 1 | 5.2 | 15.8 | 45.3 | 28.1 | 5.6 | 4.2 |
| Batch 2 | 6.1 | 14.9 | 46.2 | 27.5 | 5.3 | 4.1 |
Table 2: Representative In Vitro Cytotoxicity Data
| Compound | Target Cells (Antigen+) IC50 (nM) | Non-Target Cells (Antigen-) IC50 (nM) | Selectivity Index (IC50 Non-Target / IC50 Target) |
| ADC | 1.5 | > 1000 | > 667 |
| Free Drug | 0.5 | 0.6 | 1.2 |
| Control Antibody | > 1000 | > 1000 | - |
The selectivity index indicates the ADC's ability to selectively kill target cells over non-target cells. A higher selectivity index is desirable.
Table 3: Impact of PEGylation on Pharmacokinetics (Illustrative Data)
| Conjugate | Half-life (t1/2) in hours | Reference |
| Non-PEGylated ADC | ~100 | |
| PEG12-ADC | ~150-200 |
PEGylation is generally expected to increase the circulation half-life of the ADC.
Signaling Pathways in Targeted Drug Delivery
The efficacy of ADCs is highly dependent on the choice of the target antigen and the subsequent intracellular signaling pathways that are affected upon payload release. For example, ADCs targeting receptors like EGFR or HER2 can interfere with critical cancer cell survival pathways.
Diagram of a Generic ADC Internalization and Payload Release Pathway:
Caption: ADC internalization and mechanism of action.
Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized via endocytosis. The complex is then trafficked to the lysosome, where the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded, releasing the cytotoxic payload. The payload can then exert its effect, for example, by damaging DNA or disrupting microtubule dynamics, leading to apoptosis of the cancer cell.
Conclusion
This compound is a valuable and versatile linker for the construction of targeted drug delivery systems. Its defined length and bifunctional nature allow for precise control over the conjugation process. The inclusion of a PEG spacer can favorably modulate the physicochemical and pharmacokinetic properties of the resulting conjugate. The protocols and data presented herein provide a foundation for researchers to design and evaluate novel targeted therapeutics using this compound. It is important to note that optimization of conjugation conditions and thorough in vitro and in vivo characterization are crucial for the successful development of any new drug delivery system.
References
Application Notes and Protocols for the Purification of Iodo-PEG12-acid Conjugates by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecules and biomolecules with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of various agents. The Iodo-PEG12-acid linker is a valuable tool in bioconjugation, offering a discrete PEG chain with a terminal iodo group for specific coupling chemistries and a carboxylic acid for attachment to target molecules.
Following the conjugation reaction, the purification of the desired this compound conjugate from unreacted starting materials, excess PEG linker, and reaction byproducts is a critical step to ensure the safety and efficacy of the final product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and commonly employed technique for the purification of PEGylated compounds.[] This method separates molecules based on their hydrophobicity, which is often significantly altered upon conjugation with the PEG linker.[2]
These application notes provide a detailed protocol for the purification of this compound conjugates using RP-HPLC, along with troubleshooting guidance to address common challenges associated with the purification of PEGylated molecules.
Challenges in Purifying PEGylated Conjugates
The purification of PEGylated compounds can present unique challenges:
-
Peak Broadening: PEG chains can be polydisperse, leading to broader peaks in the chromatogram. However, for discrete PEG linkers like this compound, peak broadening is more likely due to non-optimal chromatographic conditions.[3]
-
Co-elution of Impurities: Unreacted starting materials and structurally similar byproducts may co-elute with the desired conjugate, making separation difficult.
-
Detection: PEG itself lacks a strong UV chromophore, which can make detection challenging if the conjugated molecule also has poor UV absorbance. In such cases, alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are recommended.[2][4]
Experimental Workflow
The overall workflow for the purification of this compound conjugates is depicted below.
Caption: Experimental workflow for the purification of this compound conjugates.
Materials and Methods
Materials
-
Crude this compound conjugate reaction mixture
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for sample dissolution
-
0.22 µm syringe filters
Instrumentation
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, and fraction collector.
-
Reversed-phase C18 HPLC column (e.g., 5 µm particle size, 100 Å pore size). A C8 column can also be suitable.
-
Detector: UV detector set at a wavelength appropriate for the conjugated molecule. If the conjugate has poor UV absorbance, an ELSD, CAD, or MS detector is recommended.
Detailed Experimental Protocol: RP-HPLC Purification
This protocol provides a general method for the purification of an this compound conjugate. Optimization of the gradient and other parameters may be necessary for specific conjugates.
Sample Preparation
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. A mixture of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) is ideal. If solubility is an issue, a small amount of DMSO or DMF can be used; however, keep the injection volume small to avoid peak distortion.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for an analytical column, higher for preparative columns).
-
Column Temperature: 45°C (elevated temperature can improve peak shape for PEGylated compounds).
-
Detection: UV at the appropriate wavelength for the conjugate, or ELSD/CAD/MS.
Gradient Elution
The following is a starting point for a gradient elution profile. This should be optimized based on the hydrophobicity of the specific this compound conjugate.
| Time (minutes) | % Mobile Phase B (ACN w/ 0.1% TFA) |
| 0-5 | 5 |
| 5-35 | 5 to 95 (linear gradient) |
| 35-40 | 95 |
| 40-41 | 95 to 5 (linear gradient) |
| 41-50 | 5 (re-equilibration) |
Fraction Collection and Analysis
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Collect fractions corresponding to the peak of the desired this compound conjugate.
-
Analyze the purity of the collected fractions using analytical HPLC or LC-MS.
-
Pool the fractions that contain the pure product.
Product Recovery
-
Remove the organic solvent (acetonitrile) from the pooled fractions, for example, by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound conjugate as a solid.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the purification of PEGylated small molecule conjugates by RP-HPLC. Actual results may vary depending on the specific conjugate and reaction conditions.
| Parameter | Typical Value/Range | Notes |
| Purity Achieved | >95% | Purity should be assessed by analytical HPLC or LC-MS. |
| Expected Yield | 50-80% | Yield is dependent on the efficiency of the conjugation reaction and purification. |
| Column Type | C18, 5 µm, 100 Å | C8 can also be a suitable alternative. |
| Mobile Phase Modifier | 0.1% TFA | TFA acts as an ion-pairing agent to improve peak shape. |
| Column Temperature | 30-50 °C | Higher temperatures can reduce peak broadening. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Non-optimal mobile phase or gradient.- Slow kinetics on the stationary phase. | - Optimize the gradient elution profile.- Increase the column temperature. |
| Low Recovery | - Irreversible binding to the column.- Precipitation of the conjugate on the column. | - Try a different column chemistry (e.g., C8 instead of C18).- Ensure the conjugate is soluble in the mobile phase throughout the gradient. |
| Co-elution of Impurities | - Insufficient resolution. | - Use a shallower gradient around the elution time of the product.- Experiment with a different stationary phase or mobile phase composition. |
| No Peak Detected (UV) | - Conjugate lacks a UV chromophore. | - Use a universal detector such as ELSD, CAD, or MS. |
Signaling Pathway and Logical Relationships
The logical relationship between the components of the purification process and the desired outcome is illustrated in the diagram below.
Caption: Logical relationship of the RP-HPLC purification process.
Conclusion
The purification of this compound conjugates can be effectively achieved using reversed-phase HPLC. The protocol provided serves as a robust starting point for method development. It is essential to optimize the chromatographic conditions for each specific conjugate to achieve the desired purity and yield. Careful analysis of the collected fractions is critical to ensure the isolation of the target compound for downstream applications in research and drug development.
References
Troubleshooting & Optimization
How to improve low yield in Iodo-PEG12-acid conjugation
Welcome to the technical support center for Iodo-PEG12-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for improving low yields in their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional crosslinker. It contains two reactive functional groups at opposite ends of a 12-unit polyethylene glycol (PEG) spacer:
-
An iodoacetyl group , which selectively reacts with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2]
-
A carboxylic acid group , which can be activated to react with primary amine groups, such as those on lysine residues or the N-terminus of a protein, to form a stable amide bond.[3][4]
Q2: What is the recommended overall strategy for conjugating this compound to a biomolecule containing both thiol and amine groups?
A two-step sequential conjugation is the most reliable approach to achieve high yields and specificity. This is because the optimal pH conditions for the two reactions are different. The carboxylic acid activation and subsequent amidation are most efficient at a lower pH, while the iodoacetyl-thiol reaction proceeds optimally at a slightly alkaline pH. The recommended order is:
-
Amine Conjugation: Activate the carboxylic acid group of the this compound using a carbodiimide crosslinker like EDC in the presence of N-hydroxysuccinimide (NHS) and then react it with the amine-containing biomolecule.
-
Thiol Conjugation: After purification or buffer exchange, react the iodoacetyl group of the now-conjugated PEG linker with the thiol-containing biomolecule.
Q3: Can I perform the conjugation in a single step?
A one-pot reaction is challenging due to the conflicting pH requirements of the two conjugation chemistries. The EDC/NHS activation of the carboxylic acid is most efficient at a pH of 4.5-7.2, while the reaction of the activated NHS-ester with amines is optimal at pH 7-8.[3] The iodoacetyl group's reaction with thiols is most efficient at a pH of 7.5-8.5. Attempting a one-pot reaction at an intermediate pH would likely compromise the efficiency of both reactions, leading to a low yield of the desired dual-conjugated product.
Troubleshooting Guide for Low Yield
Low conjugation yield is a common issue that can arise from various factors related to reaction conditions, reagent quality, and the properties of the biomolecules involved. The following sections provide a breakdown of potential causes and their solutions.
Problem 1: Low Yield in the Amine Conjugation Step (EDC/NHS Chemistry)
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Key Considerations & Best Practices |
| Suboptimal pH | Maintain a pH of 4.5-6.0 for the EDC/NHS activation step and pH 7.2-8.0 for the conjugation to the amine. | Use non-amine, non-carboxylate buffers like MES for the activation step. For the coupling step, use a buffer like PBS. Avoid Tris or glycine buffers as they contain primary amines that will compete in the reaction. |
| Inactive EDC or NHS | Use fresh, high-quality EDC and NHS. EDC is particularly moisture-sensitive. | Store EDC and NHS desiccated at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use. |
| Hydrolysis of NHS-ester | Perform the reaction promptly after the activation step. The NHS-ester is susceptible to hydrolysis, especially at higher pH. | The half-life of NHS esters decreases significantly as the pH increases, from hours at pH 7 to minutes at pH 8.6. |
| Presence of Nucleophiles in Buffer | Ensure the buffer is free from extraneous nucleophiles like primary amines (e.g., Tris, glycine) or thiols. | These competing nucleophiles will react with the activated carboxylic acid, reducing the yield of the desired conjugate. |
| Suboptimal Reagent Ratios | Use a 2- to 10-fold molar excess of EDC and NHS over the this compound. | The optimal ratio may need to be determined empirically for your specific application. |
| Low Protein/Molecule Concentration | If possible, increase the concentration of the amine-containing molecule to favor the reaction kinetics. | Higher concentrations can improve the collision frequency between reactants. |
Problem 2: Low Yield in the Thiol Conjugation Step (Iodoacetyl Chemistry)
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Key Considerations & Best Practices |
| Suboptimal pH | Perform the iodoacetyl-thiol conjugation at a pH of 7.5-8.5. | At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, which readily reacts with the iodoacetyl group. |
| Oxidation of Thiol Groups | If working with a protein or peptide, ensure that the cysteine residues are in their reduced (free thiol) form. | If necessary, pre-treat the biomolecule with a reducing agent like DTT or TCEP. TCEP is often preferred as it does not need to be removed before the conjugation reaction. If DTT is used, it must be removed prior to adding the iodoacetyl-PEG reagent. |
| Photodecomposition of Iodoacetyl Group | Iodoacetyl groups can be sensitive to light. | Perform the conjugation reaction in the dark or in a light-protected container to prevent the generation of free iodine, which can lead to side reactions with other amino acid residues like tyrosine, histidine, and tryptophan. |
| Presence of Competing Thiols | Ensure the reaction buffer is free of other thiol-containing compounds (e.g., DTT, β-mercaptoethanol) unless they are intended to quench the reaction. | These will compete with the target thiol for reaction with the iodoacetyl group. |
| Suboptimal Reagent Ratio | Use a slight molar excess (e.g., 5- to 20-fold) of the iodoacetyl-PEG reagent over the thiol-containing molecule. | A large excess can lead to non-specific reactions with other amino acids like histidine and lysine, especially at higher pH. |
| Degradation of Iodoacetyl Group During Amine Conjugation Step | While iodoacetyl groups are generally stable, prolonged exposure to harsh conditions in the first step could potentially affect their integrity. | After the amine conjugation step, purify the this compound conjugate promptly before proceeding to the thiol conjugation. |
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation of this compound
This protocol outlines the general procedure for conjugating this compound to a biomolecule containing a primary amine, followed by conjugation to a biomolecule containing a thiol.
Materials:
-
This compound
-
Amine-containing biomolecule
-
Thiol-containing biomolecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Thiol Reaction Buffer: PBS, pH 8.0
-
Quenching Solution for Amine Reaction: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Quenching Solution for Thiol Reaction: 1 M L-cysteine or β-mercaptoethanol
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
Step 1: Amine Conjugation
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO/DMF.
-
-
Activation of this compound:
-
Dissolve the this compound in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Amine-containing Biomolecule:
-
Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Add the activated this compound solution to the biomolecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution for Amine Reaction to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purify the resulting Iodo-PEG12-conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
-
Step 2: Thiol Conjugation
-
Preparation of Thiol-containing Biomolecule:
-
Dissolve the thiol-containing biomolecule in the Thiol Reaction Buffer.
-
If necessary, reduce any disulfide bonds by incubating with TCEP for 30-60 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the purified Iodo-PEG12-conjugate from Step 1 to the solution of the thiol-containing biomolecule. A 10-fold molar excess of the iodoacetyl group over the thiol group is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Final Purification:
-
Quench any unreacted iodoacetyl groups by adding the Quenching Solution for Thiol Reaction.
-
Purify the final dual-conjugated product using an appropriate method such as size-exclusion chromatography to remove excess quenching reagent and any remaining unconjugated molecules.
-
Characterization:
-
The progress of the reaction and the purity of the final conjugate can be monitored and assessed by techniques such as HPLC, mass spectrometry, and SDS-PAGE.
Visualizing the Process
Caption: A two-step sequential workflow for this compound dual conjugation.
Caption: A flowchart for troubleshooting low yield in dual conjugation reactions.
References
Side reactions of iodoacetyl group with methionine and histidine
Welcome to the technical support center for iodoacetyl group chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions of iodoacetyl groups with methionine and histidine residues in proteins.
Troubleshooting Guides
This section addresses common issues encountered during labeling experiments using iodoacetyl reagents.
Issue: My protein/peptide shows unexpected mass shifts after labeling, suggesting off-target reactions.
-
Possible Cause 1: Reaction with Methionine. Iodoacetyl groups can react with the thioether side chain of methionine to form a sulfonium ion. This is a known side reaction that can occur under various conditions.[1][2][3]
-
Troubleshooting Steps:
-
Optimize Reaction pH: The reaction of iodoacetyl groups with methionine is largely independent of pH, occurring at both acidic and neutral conditions.[4][5] To favor cysteine labeling, which is most efficient at a pH slightly above the pKa of the cysteine sulfhydryl group (~8.3), consider performing the reaction at pH 7.0-8.5.
-
Limit Reagent Excess: Use the lowest possible molar excess of the iodoacetyl reagent that still provides efficient labeling of the target cysteine residues. A large excess of the reagent increases the likelihood of side reactions with less reactive residues like methionine.
-
Control Reaction Time: Minimize the incubation time to what is necessary for cysteine modification. Prolonged reaction times can lead to increased modification of methionine.
-
Mass Spectrometry Analysis: Use mass spectrometry (MS) to confirm the modification. Alkylation of methionine with iodoacetamide results in a mass increase of 57 Da. Be aware that carbamidomethylated methionine can undergo a characteristic neutral loss of 48 Da or 105 Da during collision-induced dissociation (CID) in the mass spectrometer, which can be a diagnostic indicator of this side reaction.
-
-
Possible Cause 2: Reaction with Histidine. The imidazole side chain of histidine can be alkylated by iodoacetyl groups, particularly in its unprotonated form.
-
Troubleshooting Steps:
-
pH Control: The reactivity of histidine with iodoacetyl groups is pH-dependent and increases above its pKa of ~6.0. The reaction is generally slow, but can be significant at pH values above 5. To minimize this side reaction, consider performing the labeling at a pH below 6.0 if compatible with your protein's stability and the reactivity of your target residue. However, be mindful that cysteine alkylation is also less efficient at lower pH.
-
Reagent Concentration and Time: As with methionine, use a minimal excess of the iodoacetyl reagent and limit the reaction time to reduce the chance of histidine modification. The reaction with imidazoles can be very slow, sometimes requiring incubation for over a week to see significant modification.
-
Issue: I am observing incomplete labeling of my target cysteine residues.
-
Possible Cause: Suboptimal pH. The alkylation of cysteine by iodoacetyl reagents is most efficient when the sulfhydryl group is in its nucleophilic thiolate form (-S⁻). This is favored at a pH above the pKa of the cysteine residue (~8.3).
-
Troubleshooting Steps:
-
Increase Reaction pH: If your current reaction pH is neutral or acidic, consider increasing it to pH 8.0-8.5 to enhance the rate of cysteine alkylation.
-
Check for Disulfide Bonds: Ensure that the target cysteine residues are in a reduced state. If they are part of a disulfide bond, they will not be available for alkylation. Pre-treat your sample with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Issue: My iodoacetyl reagent seems to be degrading or causing other unexpected modifications.
-
Possible Cause: Light Exposure and Iodine Generation. Iodoacetyl reagents are photolabile and can decompose, leading to the formation of free iodine. Free iodine can react with tyrosine, histidine, and tryptophan residues.
-
Troubleshooting Steps:
-
Protect from Light: Perform all reactions and reagent preparations in the dark or in amber-colored tubes to prevent photodecomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of iodoacetyl groups?
A1: Besides the intended reaction with cysteine residues, iodoacetyl groups can react with other nucleophilic amino acid side chains. The most common off-target modifications occur at methionine and histidine residues. Reactions with lysine and tyrosine have also been observed, but are generally less frequent.
Q2: How does pH affect the selectivity of iodoacetyl labeling?
A2: pH is a critical factor in controlling the specificity of iodoacetyl labeling. The reactivity of different amino acid side chains with iodoacetyl groups is highly dependent on their protonation state.
-
Cysteine: The reaction is most efficient at a pH slightly above the pKa of the sulfhydryl group (~8.3), where the more nucleophilic thiolate anion is present.
-
Methionine: The alkylation of methionine is largely pH-independent. However, selective alkylation of unoxidized methionines can be achieved at a low pH (2-5).
-
Histidine: The imidazole side chain of histidine (pKa ~6.0) becomes more reactive with iodoacetyl groups as the pH increases above its pKa. The reaction with the unprotonated form occurs above pH 5.
Q3: What is the difference in reactivity between iodoacetamide and iodoacetate?
A3: Iodoacetamide generally reacts faster with cysteine residues than iodoacetate. This is somewhat counterintuitive but has been attributed to favorable interactions within the enzyme active site in specific cases. For side reactions, the rate of alkylation of histidine in ribonuclease by iodoacetamide is about 1% of that by iodoacetate, yet it is still significantly faster than the reaction with free histidine.
Q4: Can iodoacetyl modification of methionine interfere with mass spectrometry analysis?
A4: Yes. The S-carbamidomethylmethionine (camMet) modification is known to be unstable in the gas phase during mass spectrometry. It can lead to a characteristic neutral loss of the side chain (48 Da) or a loss of 2-(methylthio)acetamide (105.025 Da) during collision-induced dissociation (CID). This fragmentation can complicate data analysis and may even be mistaken for other post-translational modifications, such as phosphorylation.
Data Presentation
Table 1: pH Dependence of Iodoacetyl Reactions with Amino Acid Residues
| Amino Acid | Reactive Group | pKa | Optimal pH for Reaction with Iodoacetyl Group | Notes |
| Cysteine | Thiol (-SH) | ~8.3 | > 7.5 (typically 8.0-8.5) | Reaction rate increases with pH as the thiolate (-S⁻) concentration increases. |
| Methionine | Thioether (-S-CH₃) | N/A | Largely pH-independent | Can be alkylated at both acidic and neutral pH. Selective alkylation is possible at low pH (2-5). |
| Histidine | Imidazole | ~6.0 | > 6.0 | Reactivity increases as the imidazole group becomes deprotonated. Reaction occurs with the unprotonated form above pH 5. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of Cysteine Residues with Iodoacetamide
This protocol provides a starting point for labeling cysteine residues while minimizing side reactions. Optimization may be required for specific proteins.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
If the protein contains disulfide bonds that need to be labeled, reduce them by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
-
Alkylation Reaction:
-
Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in buffer or water). Protect the stock solution and the reaction mixture from light.
-
Add iodoacetamide to the protein solution to a final concentration of 55 mM (a common starting point, but should be optimized).
-
Incubate the reaction for 45 minutes at room temperature in the dark.
-
-
Quenching the Reaction:
-
Quench the reaction by adding a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to a final concentration that is in excess of the iodoacetamide used.
-
-
Sample Preparation for Analysis:
-
The labeled protein can now be processed for downstream applications, such as mass spectrometry analysis. This may involve buffer exchange, digestion with a protease (e.g., trypsin), and desalting of the resulting peptides.
-
Protocol 2: Detection of Methionine and Histidine Side Reactions by Mass Spectrometry
-
Sample Preparation:
-
Alkylate the protein of interest using the desired iodoacetyl reagent and conditions.
-
Quench the reaction as described above.
-
Denature the protein (e.g., with 8 M urea) and digest it into peptides using a suitable protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Include the following variable modifications in your search parameters:
-
Carbamidomethylation of Cysteine (+57.021 Da for iodoacetamide) or Carboxymethylation of Cysteine (+58.005 Da for iodoacetic acid).
-
Carbamidomethylation of Methionine (+57.021 Da).
-
Carbamidomethylation of Histidine (+57.021 Da).
-
Dethiomethylation of Methionine (-48.003 Da) as a potential in-source fragment of alkylated methionine.
-
-
Manually inspect the spectra of peptides identified with modified methionine or histidine to confirm the site of modification. Look for the characteristic neutral loss of 48 Da or 105 Da in the CID spectra of peptides containing alkylated methionine.
-
Visualizations
Caption: Reaction pathways of the iodoacetyl group with Cysteine, Methionine, and Histidine.
Caption: Troubleshooting workflow for off-target iodoacetyl modifications.
References
- 1. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A protein functionalization platform based on selective reactions at methionine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Selective Cysteine Modification with Iodo-PEG12-acid
Welcome to the technical support center for the selective modification of cysteine residues with Iodo-PEG12-acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows. As specific kinetic and selectivity data for this compound is not extensively published, the information provided is largely based on its reactive moiety, iodoacetamide, a well-characterized reagent for cysteine modification.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for selective cysteine modification with this compound?
A1: The optimal pH for selective cysteine modification with iodoacetamide-based reagents like this compound is in the slightly alkaline range of 7.5 to 8.5.[4][5] At this pH, the cysteine thiol group (pKa ≈ 8.5) is sufficiently deprotonated to its more nucleophilic thiolate form (-S⁻), which readily reacts with the iodoacetyl group.
Q2: Can I perform the reaction at a neutral or acidic pH?
A2: While the reaction can proceed at neutral pH, it will be significantly slower. At acidic pH, the thiol group is protonated (-SH) and much less nucleophilic, leading to very slow or incomplete modification. For applications requiring high selectivity, starting at a lower pH (e.g., 7.0-7.5) can minimize side reactions, although this will require longer incubation times or higher reagent concentrations.
Q3: What are the potential side reactions, and how does pH influence them?
A3: this compound can react with other nucleophilic amino acid residues, particularly at higher pH values. The most common off-target modifications occur on:
-
Lysine: The ε-amino group of lysine becomes more reactive at pH > 9.
-
Histidine: The imidazole ring of histidine can be modified, with reactivity being significant at and slightly above its pKa of ~6.0.
-
Methionine: The thioether side chain of methionine can be alkylated, and this reaction is less dependent on pH.
-
N-terminus: The free amine at the N-terminus of the protein can also be a site of modification.
To enhance selectivity for cysteine, it is crucial to maintain the pH within the recommended range of 7.5-8.5 and to use the lowest effective concentration of the this compound.
Q4: How can I quench the reaction?
A4: The reaction can be quenched by adding a small molecule containing a free thiol, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), in excess. These reagents will react with any remaining this compound, preventing further modification of your protein.
Q5: How do I confirm successful modification of my protein?
A5: Successful modification can be confirmed by several methods:
-
SDS-PAGE: The addition of the PEG chain will cause a significant shift in the apparent molecular weight of the protein, which can be visualized as a higher band on an SDS-PAGE gel.
-
Mass Spectrometry (MS): MS analysis of the intact protein or of proteolytic digests can confirm the mass increase corresponding to the PEGylation and can even identify the specific cysteine residue(s) that have been modified.
-
Ellman's Test: This colorimetric assay quantifies the number of free thiols remaining in the solution after the reaction, allowing you to calculate the extent of modification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no modification | pH is too low: The cysteine thiol is not sufficiently deprotonated. | Ensure the reaction buffer is within the optimal pH range of 7.5-8.5. Verify the pH of your buffer before starting the reaction. |
| Inefficient reduction of disulfide bonds: Cysteine residues are not available for modification. | Ensure complete reduction of disulfide bonds by using a sufficient concentration of a reducing agent like DTT or TCEP prior to adding this compound. | |
| Degraded this compound: The reagent is light-sensitive and can hydrolyze in aqueous solutions. | Prepare fresh solutions of this compound immediately before use and protect them from light. | |
| Insufficient reagent concentration or reaction time: The reaction has not gone to completion. | Increase the molar excess of this compound and/or extend the incubation time. | |
| Lack of selectivity (modification of other residues) | pH is too high: Other nucleophilic amino acids (e.g., lysine, histidine) are deprotonated and reactive. | Lower the pH to the lower end of the optimal range (e.g., pH 7.5). Avoid pH values above 9.0. |
| Excessive reagent concentration or reaction time: Increased probability of reaction with less reactive sites. | Titrate the concentration of this compound to find the lowest effective concentration. Optimize the reaction time. | |
| Protein precipitation during the reaction | Change in protein solubility upon PEGylation: The addition of the PEG chain can alter the protein's surface properties. | Optimize buffer conditions (e.g., ionic strength, addition of solubilizing agents). |
| Incorrect buffer pH leading to protein instability: The protein may be unstable at the reaction pH. | If the protein's isoelectric point (pI) is known, ensure the buffer pH is at least one unit away from the pI. |
Data Presentation
The following tables provide an illustrative summary of the expected trends in reaction efficiency and selectivity for cysteine modification with iodoacetamide-based reagents as a function of pH. The quantitative values are based on general knowledge and published data for iodoacetamide and should be used as a guide for optimization.
Table 1: Illustrative Reaction Efficiency of this compound with Cysteine at Different pH Values
| pH | Relative Reaction Rate | Expected Modification Efficiency | Notes |
| 6.5 | Low | < 20% | Thiol group is mostly protonated. |
| 7.0 | Moderate | 20-50% | Reaction is slow; may require long incubation. |
| 7.5 | Good | 50-80% | Good balance of reactivity and selectivity. |
| 8.0 | High | > 90% | Optimal for efficient modification. |
| 8.5 | Very High | > 95% | Approaching the pKa of cysteine thiol. |
| 9.0 | Very High | > 95% | Increased risk of side reactions. |
Table 2: Illustrative Selectivity Profile of this compound at Different pH Values
| pH | Cysteine Modification | Lysine Modification | Histidine Modification |
| 7.0 | Selective | Negligible | Low |
| 7.5 | Highly Selective | Very Low | Low |
| 8.0 | Highly Selective | Low | Moderate |
| 8.5 | High | Moderate | Moderate |
| 9.0 | High | Significant | Significant |
Experimental Protocols
Protocol 1: pH Optimization for Selective Cysteine Modification
This protocol provides a framework for determining the optimal pH for the selective modification of a target protein with this compound.
Materials:
-
Purified protein with at least one cysteine residue
-
This compound
-
Reaction buffers with varying pH (e.g., 50 mM HEPES or Phosphate buffer at pH 7.0, 7.5, 8.0, 8.5, and 9.0)
-
Reducing agent (e.g., 10 mM DTT or TCEP)
-
Quenching solution (e.g., 1 M DTT)
-
SDS-PAGE analysis reagents
-
Mass spectrometer (optional)
Procedure:
-
Protein Reduction: Dissolve the protein in the reaction buffer at the desired concentration. Add the reducing agent to a final concentration of 1-5 mM. Incubate at room temperature for 1 hour to reduce all disulfide bonds.
-
pH Screening: Aliquot the reduced protein solution into separate tubes, one for each pH to be tested.
-
Initiate Modification: Prepare a fresh stock solution of this compound in a compatible solvent (e.g., DMSO or water). Add a 5- to 10-fold molar excess of this compound to each protein aliquot.
-
Incubation: Incubate the reactions at room temperature in the dark for 2 hours.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Analysis:
-
SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize the band shift corresponding to the PEGylated protein. Compare the intensity of the shifted band across the different pH conditions to estimate the reaction efficiency.
-
Mass Spectrometry (Optional): Analyze the samples by LC-MS to determine the exact mass of the modified protein and to identify any off-target modifications. This will provide a more precise measure of both efficiency and selectivity.
-
Mandatory Visualizations
Caption: SN2 reaction mechanism for cysteine modification.
Caption: Workflow for pH optimization experiment.
Caption: Troubleshooting low modification efficiency.
References
Technical Support Center: Preventing Aggregation of ADCs During Conjugation with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) during conjugation with Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation during conjugation with PEG linkers?
A1: ADC aggregation is a multifaceted issue that can arise from several factors during the conjugation process. The most significant contributor is the increased hydrophobicity of the ADC following the attachment of a hydrophobic payload-linker.[1] This creates hydrophobic patches on the antibody surface, which can interact with similar patches on other ADC molecules, leading to aggregation.[1]
Other contributing factors include:
-
Unfavorable Buffer Conditions: Suboptimal pH or salt concentrations can destabilize the antibody and promote aggregation.[1] Performing the conjugation at or near the isoelectric point of the antibody should be avoided as this is the point of lowest aqueous solubility.[1]
-
Organic Co-solvents: While often necessary to solubilize hydrophobic linker-payloads, organic co-solvents can disrupt the antibody's structure and induce aggregation.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater propensity for aggregation.
-
Conjugation Chemistry: The specific chemistry used for conjugation can influence the stability of the resulting ADC.
-
Thermal and Physical Stress: Exposure to elevated temperatures or physical stress during the conjugation process can lead to protein unfolding and aggregation.
Q2: How does the length and structure of the PEG linker influence ADC aggregation?
A2: The length and architecture of the PEG linker are critical parameters in mitigating ADC aggregation.
-
Increased Hydrophilicity: PEG linkers are hydrophilic and can help to counteract the hydrophobicity of the payload, thereby reducing the tendency for intermolecular hydrophobic interactions that lead to aggregation. Longer PEG chains generally provide a greater hydrophilic shield.
-
Steric Hindrance: The flexible nature of the PEG chain creates a "stealth" protective layer that can sterically hinder the approach of other ADC molecules, preventing aggregation.
-
Balancing Act: While longer PEG linkers can enhance solubility and reduce aggregation, there is a trade-off. Excessively long linkers might negatively impact the in vitro potency of the ADC. The optimal PEG linker length is often context-dependent, influenced by the specific antibody, payload, and desired pharmacokinetic profile. Studies have shown that for certain payloads, a PEG8 side chain was the minimum length to achieve optimal clearance, with longer chains not providing a significant additional advantage.
Q3: What are the most effective strategies to prevent ADC aggregation during the conjugation process?
A3: A multi-pronged approach is often necessary to effectively prevent ADC aggregation. Key strategies include:
-
Optimization of Conjugation Conditions:
-
pH and Buffer Selection: Maintain a pH that ensures antibody stability and is not close to its isoelectric point. Use buffers that do not interfere with the conjugation chemistry.
-
Co-solvent Concentration: Minimize the concentration of organic co-solvents used to dissolve the linker-payload.
-
-
Solid-Phase Conjugation: Immobilizing the antibody on a solid support, such as a resin, physically separates the antibody molecules during conjugation, preventing them from aggregating as the hydrophobic payload is attached.
-
Formulation with Stabilizing Excipients: The addition of certain excipients can help to stabilize the ADC and prevent aggregation. These can include surfactants, sugars, and amino acids.
-
Site-Specific Conjugation: Technologies that allow for the attachment of the linker-payload at specific, defined sites on the antibody can produce more homogeneous ADCs with a consistent DAR, which can reduce the propensity for aggregation.
-
Hydrophilic Linker Engineering: Utilizing hydrophilic linkers, particularly those containing PEG, is a primary strategy to counteract the hydrophobicity of the payload. The architecture of the PEG linker (linear vs. branched) can also be optimized to improve stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Immediate precipitation or visible aggregation upon addition of linker-payload. | - High hydrophobicity of the linker-payload.- Suboptimal buffer conditions (pH, ionic strength).- High concentration of organic co-solvent. | - Decrease the concentration of the ADC and/or linker-payload.- Screen a range of pH values and buffer compositions to find optimal conditions for antibody stability.- Reduce the percentage of organic co-solvent to the minimum required for solubility.- Consider using a more hydrophilic PEG linker. |
| Increased aggregation observed after purification. | - The purification process itself may be inducing stress (e.g., shear stress, unfavorable buffer exchange).- The final formulation buffer is not optimal for ADC stability. | - Evaluate different purification methods (e.g., size exclusion chromatography, hydrophobic interaction chromatography).- Optimize the composition of the final formulation buffer, including pH, ionic strength, and the addition of stabilizing excipients. |
| Gradual increase in aggregation during storage. | - Suboptimal storage conditions (temperature, light exposure).- Instability of the ADC in the storage buffer over time. | - Store the ADC at the recommended temperature and protect it from light.- Re-evaluate the formulation buffer for long-term stability. Consider lyophilization with appropriate cryoprotectants.- Perform accelerated stability studies to predict long-term stability. |
| High levels of soluble aggregates detected by SEC. | - High Drug-to-Antibody Ratio (DAR).- Inherent instability of the specific antibody-payload combination. | - Optimize the conjugation reaction to achieve a lower, more controlled DAR.- Explore site-specific conjugation methods to produce a more homogeneous product.- Investigate the use of different PEG linker lengths or architectures to improve solubility. |
Experimental Protocols & Data
Table 1: Analytical Techniques for Measuring ADC Aggregation
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Quantifies monomers, dimers, and higher-order aggregates. | Robust, widely used, good for routine quality control. | May not resolve all species; potential for on-column interactions. |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC separation followed by light scattering detection. | Provides the absolute molecular weight of eluting species, allowing for accurate characterization of aggregates. | More accurate characterization of aggregates than SEC alone. | More complex setup and data analysis. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. | Determines the Drug-to-Antibody Ratio (DAR) distribution and provides an indication of the ADC's hydrophobicity profile. | Useful for characterizing the heterogeneity of the ADC population. | Can be sensitive to mobile phase conditions. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle motion. | Provides information on the average size and size distribution of particles in solution, including aggregates. | Rapid, low sample consumption, good for monitoring aggregation over time. | Less effective for resolving different aggregate species. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field. | Provides detailed information on the size, shape, and distribution of species in solution. | High resolution, provides data in the native buffer conditions. | Requires specialized equipment and expertise. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by mass analysis. | Provides detailed qualitative and quantitative insights into the composition, structure, and aggregation state of ADCs. | High specificity and sensitivity for characterizing different ADC forms. | Can be complex to interpret for heterogeneous mixtures. |
Protocol: Size Exclusion Chromatography (SEC) for ADC Aggregate Analysis
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main peak (monomer), and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Visualizations
References
How to remove unreacted Iodo-PEG12-acid after conjugation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the removal of unreacted Iodo-PEG12-acid following conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker containing an iodoacetyl group and a carboxylic acid. The iodoacetyl group reacts specifically with sulfhydryl groups (e.g., on cysteine residues of proteins or peptides) under mild conditions (pH 7.5-8.5) to form a stable thioether bond. The carboxylic acid can be conjugated to amine-containing molecules. The PEG12 spacer is hydrophilic and increases the solubility of the resulting conjugate.
Q2: Why is it important to remove unreacted this compound?
Complete removal of unreacted this compound is critical for several reasons:
-
Accurate Downstream Analysis: Excess reagent can interfere with analytical techniques used to characterize the conjugate, such as mass spectrometry or HPLC, leading to inaccurate results.
-
Reduced Non-specific Effects: Unreacted PEG can potentially bind non-specifically to other molecules or surfaces in downstream applications, causing background noise or false-positive results.
-
Improved Purity and Potency: For therapeutic applications, high purity of the conjugated drug is essential to ensure consistent efficacy and to minimize potential side effects associated with the unreacted components.
Q3: What are the common methods for removing unreacted this compound?
The most effective methods for removing small molecules like unreacted this compound from larger biomolecules are based on differences in size. The primary techniques include:
-
Size Exclusion Chromatography (SEC) / Desalting: A rapid method that separates molecules based on their size.
-
Dialysis / Ultrafiltration: A process that separates molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).
-
Acetone Precipitation: A technique that precipitates the larger protein conjugate, leaving the smaller unreacted PEG in the supernatant.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation efficiency | Presence of reducing agents in the protein sample. | Reducing agents like DTT or TCEP will cap the sulfhydryl groups, preventing reaction with the iodoacetyl group. Ensure complete removal of reducing agents by dialysis or using a desalting column prior to conjugation. |
| Incorrect pH of the reaction buffer. | The reaction of iodoacetyl groups with sulfhydryls is most efficient at pH 7.5-8.5.[1] Verify and adjust the pH of your reaction buffer. | |
| Hydrolysis of the iodoacetyl group. | Iodoacetyl groups are sensitive to moisture.[2] Always bring the this compound reagent to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF. | |
| Side reactions with other amino acids. | At pH values above 8.5, iodoacetyl groups can react with primary amines (e.g., lysine).[1] Maintain the reaction pH within the recommended range of 7.5-8.5 for optimal specificity towards sulfhydryls. | |
| Low recovery of the conjugated product after purification | Precipitation of the conjugate during purification. | The conjugate may have different solubility properties than the starting biomolecule. Ensure the purification buffer is compatible with your conjugate. Consider adding solubilizing agents if necessary. |
| Non-specific binding to the purification matrix. | For SEC, ensure the column is properly equilibrated with the running buffer. For dialysis, some proteins may adhere to the membrane; selecting a low-protein-binding membrane can mitigate this.[3] | |
| Loss of small protein/peptide conjugates through the dialysis membrane. | Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is significantly smaller than the molecular weight of your conjugate. A general rule is to choose an MWCO that is at least 3-5 times smaller than the molecular weight of the molecule to be retained.[3] | |
| Unreacted this compound still present after purification | Inefficient removal by the chosen method. | For SEC, ensure the column size is adequate for the sample volume (sample volume should not exceed 5% of the column volume for optimal separation). For dialysis, perform multiple buffer changes with a large volume of dialysis buffer (at least 200-500 times the sample volume) to ensure complete removal. |
| Aggregation of the conjugate. | Aggregates may trap unreacted PEG, making it difficult to remove. Analyze your sample for aggregation using techniques like Dynamic Light Scattering (DLS) or SEC. Optimize buffer conditions (e.g., pH, ionic strength) to minimize aggregation. |
Quantitative Data Summary
The choice of purification method can impact the final yield and purity of the conjugate. The following table provides an illustrative comparison of the different methods. Actual results may vary depending on the specific biomolecule and experimental conditions.
| Purification Method | Typical Protein Recovery | Efficiency of Unreacted PEG Removal | Processing Time | Scalability |
| Size Exclusion Chromatography (Desalting) | > 90% | > 99% | Fast (~15-30 min) | Limited by column size |
| Dialysis | > 85% | > 99% | Slow (4-24 hours) | Highly scalable |
| Acetone Precipitation | 70-90% | > 95% | Moderate (~1-2 hours) | Scalable |
Note: The values in this table are illustrative and may not be representative of all experimental outcomes.
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (Desalting Column)
This method is ideal for rapid and efficient removal of small molecules from larger biomolecules.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Conjugation reaction mixture
-
Collection tubes
Procedure:
-
Equilibrate the Column: Remove the storage buffer from the desalting column. Equilibrate the column with 3-5 column volumes of the desired elution buffer.
-
Apply the Sample: Allow the equilibration buffer to drain completely from the column. Carefully load the conjugation reaction mixture onto the center of the column bed.
-
Elute the Conjugate: Add the elution buffer to the column. The larger conjugate will pass through the column in the void volume and elute first. The smaller, unreacted this compound will enter the pores of the resin and elute later.
-
Collect Fractions: Collect the fractions containing the purified conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
References
Technical Support Center: Troubleshooting Solubility Issues of Iodo-PEG12-acid Conjugates
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered with Iodo-PEG12-acid conjugates. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule featuring a terminal iodo group and a carboxylic acid, connected by a 12-unit polyethylene glycol (PEG) chain. The iodo group allows for reaction with nucleophiles, particularly thiol groups, while the carboxylic acid can be activated to form amide bonds with primary amines. The hydrophilic PEG spacer is designed to increase the solubility and bioavailability of conjugated molecules. Its primary applications include the development of antibody-drug conjugates (ADCs), protein and peptide modification to enhance stability and pharmacokinetic properties, and the functionalization of nanoparticles and other surfaces.
Q2: Why is my this compound conjugate poorly soluble in aqueous solutions?
A2: While the PEG12 chain enhances hydrophilicity, the overall solubility of the conjugate is determined by the combined physicochemical properties of the linker and the attached molecule. If your conjugate exhibits poor aqueous solubility, it is likely due to one or more of the following factors:
-
Hydrophobic Conjugated Molecule: If the molecule conjugated to the linker is large and hydrophobic, it can counteract the solubilizing effect of the PEG chain.
-
pH of the Solution: The carboxylic acid group on the linker has an estimated pKa around 4.5. In buffers with a pH at or below this value, the carboxyl group will be protonated (-COOH), rendering it less polar and significantly reducing its water solubility.
-
High Concentration: You may be attempting to dissolve the conjugate at a concentration that surpasses its solubility limit, leading to precipitation or aggregation.
-
Ionic Strength: High salt concentrations in the buffer can sometimes cause "salting out," which decreases the solubility of the conjugate.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is sensitive to moisture and should be stored at -20°C and protected from light. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the reagent. For creating stock solutions, the use of anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility problems with this compound conjugates.
Problem: The lyophilized conjugate powder does not dissolve in my aqueous buffer (e.g., PBS, pH 7.4).
Possible Cause 1: The protonated carboxylic acid is limiting solubility.
-
Solution: pH Adjustment. The most common reason for poor solubility of PEG-acid conjugates is the protonation of the terminal carboxylic acid at neutral or acidic pH.
-
Add a small amount of your aqueous buffer to the conjugate.
-
While gently vortexing or stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to raise the pH to between 7.0 and 8.5.
-
The powder should dissolve as the pH increases and the carboxyl group deprotonates to the more soluble carboxylate form (-COO⁻).
-
Once dissolved, you can add more of your desired buffer to reach the final concentration and adjust the pH as needed for your experiment.
-
Possible Cause 2: The conjugated molecule is highly hydrophobic.
-
Solution 1: Initial Dissolution in an Organic Solvent. For highly hydrophobic conjugates, a "solvent-exchange" method can be effective.
-
Dissolve the conjugate in a minimal volume of a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.
-
In a separate tube, place the required volume of your final aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. It is critical to add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to avoid precipitation.[1]
-
-
Solution 2: Use of Co-solvents. If your experimental conditions allow, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer can improve solubility. However, be mindful that high concentrations of organic solvents can be detrimental to proteins or cells in biological assays.
Possible Cause 3: The conjugate has formed aggregates.
-
Solution: Gentle Warming or Sonication.
-
Gentle warming of the solution (e.g., to 30-40°C) can help to break up aggregates and aid dissolution.
-
Brief, gentle sonication can also be used to disperse aggregates.
-
Caution: Use these methods with care, as excessive heat or sonication can degrade sensitive biomolecules that may be part of your conjugate.
-
Problem: The conjugate dissolves initially but then precipitates out of solution.
Possible Cause 1: The concentration is too high.
-
Solution: Work at a Lower Concentration. Your solution may be supersaturated. Try preparing a more dilute solution. The solubility of the conjugate can be quantitatively determined using the shake-flask method described in the experimental protocols section.
Possible Cause 2: The buffer composition is not optimal.
-
Solution: Buffer Optimization.
-
Ionic Strength: If you suspect "salting out," try reducing the salt concentration of your buffer.
-
Excipients: Consider the addition of solubility-enhancing excipients, such as surfactants (e.g., Tween® 20, Pluronic® F-68) at low concentrations, if compatible with your downstream applications.
-
Quantitative Data: Examples of Solubility Enhancement with PEG Linkers
| Hydrophobic Drug | PEG Linker Type | Fold Increase in Solubility |
| SN-38 | Multi-arm PEG | 400 to 1000-fold |
| Paclitaxel | Humic Acid Complex | >600-fold (to 60.2 mg/ml) |
| Ciprofloxacin | LA-PEG | 562.7% (in 2% excipient) |
| Probucol | LA-PEG | 84614.3% (in 1% excipient) |
| Coumarin-6 (model hydrophobic drug) | mPEG-PDLLA-decyl | 40-50 fold |
Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Molecule to this compound
This protocol outlines the steps for activating the carboxylic acid of this compound and conjugating it to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Activation Buffer: MES buffer, pH 5.0-6.0
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.5-2.0 molar equivalents of EDC and NHS to the linker solution.
-
Stir the mixture at room temperature for 15-30 minutes in the activation buffer to form the NHS ester.[2]
-
-
Preparation of the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
-
Conjugation:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical method (e.g., LC-MS or HPLC).
-
-
Quenching (Optional):
-
Add a quenching solution, such as hydroxylamine, to consume any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using a suitable method, such as RP-HPLC, to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the structure and purity of the final conjugate by analytical techniques like LC-MS and NMR.
-
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of an this compound conjugate.
Materials:
-
Lyophilized this compound conjugate
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Shaker or agitator
-
Centrifuge or filtration system (e.g., 0.22 µm syringe filter)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the lyophilized conjugate powder to a known volume of the aqueous buffer in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure that equilibrium is reached.
-
Centrifuge or filter the suspension to remove any undissolved solid.
-
Quantify the concentration of the dissolved conjugate in the supernatant or filtrate using a validated analytical method.
-
Compare this value to the solubility of the unconjugated molecule measured under the same conditions to determine the fold increase in solubility.
Visualizations
Caption: Workflow for conjugating an amine-containing molecule to this compound.
Caption: Decision tree for troubleshooting this compound conjugate solubility issues.
References
Technical Support Center: Stability of Iodoacetyl-Modified Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered by researchers, scientists, and drug development professionals working with iodoacetyl-modified proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with iodoacetyl-modified proteins?
A1: The main stability issues arise from the chemical nature of the modification and its impact on the protein's structure and behavior in solution. Key concerns include:
-
Protein Aggregation and Precipitation: Modification of cysteine residues can alter the protein's surface hydrophobicity and net charge, potentially leading to aggregation and precipitation.[1][2]
-
Off-Target Modifications: While iodoacetamide is selective for cysteine residues, side reactions can occur with other nucleophilic amino acids like histidine, lysine, methionine, and the N-terminus, especially at higher pH values.[3][4][5] These unintended modifications can affect protein structure and function.
-
Hydrolysis of the Thioether Bond: Although generally considered stable, the thioether bond formed between iodoacetamide and cysteine can be susceptible to hydrolysis under certain conditions, leading to loss of the modification.
-
Oxidation of the Thioether Bond: The sulfur atom in the thioether linkage can be oxidized, which may alter the properties of the modified protein.
Q2: Why is my protein precipitating after iodoacetamide treatment?
A2: Protein precipitation following iodoacetylation is a common issue that can be attributed to several factors:
-
Increased Hydrophobicity: The addition of the acetyl group increases the hydrophobicity of the protein surface, which can promote aggregation.
-
Denaturation during Reduction: If a heating step is used to reduce disulfide bonds prior to alkylation (e.g., with DTT), this can cause protein denaturation and subsequent precipitation.
-
High Protein Concentration: Working with highly concentrated protein solutions can increase the likelihood of aggregation and precipitation upon modification.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein solubility. If the buffer pH is close to the protein's isoelectric point (pI), its solubility will be minimal.
Q3: Can iodoacetamide react with amino acids other than cysteine?
A3: Yes, under certain conditions, iodoacetamide can react with other amino acid residues. The reactivity is pH-dependent. While cysteine modification is most efficient at a slightly alkaline pH (around 8.0-8.5), higher pH values can promote the alkylation of other nucleophilic side chains, including:
-
Histidine
-
Lysine
-
Methionine
-
Tyrosine
-
Aspartic acid
-
Glutamic acid
-
The N-terminal amino group
Q4: How does the stability of iodoacetyl-modified proteins compare to those modified with maleimides?
A4: Iodoacetamides and maleimides are both common reagents for sulfhydryl modification, but they differ in their reaction mechanisms and the stability of the resulting conjugate.
-
Reaction Mechanism and Speed: Maleimides react with thiols via a Michael addition, which is generally faster than the nucleophilic substitution reaction of iodoacetamides.
-
Bond Stability: The thioether bond formed by iodoacetamide is generally considered more stable and less prone to reversal than the succinimidyl thioether linkage from maleimide conjugation. The maleimide adduct can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to deconjugation.
-
pH Dependence: Maleimide reactions are typically performed at a pH range of 6.5-7.5, whereas iodoacetamide reactions are more efficient at a pH of 7.5-8.5.
Troubleshooting Guides
Issue 1: Protein Precipitation or Aggregation During or After Iodoacetylation
Symptoms:
-
Visible precipitate forms in the reaction tube.
-
Increased light scattering or turbidity of the protein solution.
-
Loss of protein concentration upon centrifugation.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Protein Concentration | Try diluting the protein sample before modification. It is often easier to concentrate the modified protein later if needed. |
| Suboptimal Buffer Conditions | Ensure the buffer pH is at least 1-2 units away from the protein's isoelectric point (pI). Screen different buffer systems and ionic strengths to find conditions that maintain solubility. Consider adding stabilizing excipients like arginine and glutamate, which can improve protein solubility. |
| Increased Hydrophobicity | Include additives in the buffer that can help to solubilize the modified protein, such as non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations or glycerol. |
| Denaturation from Heating | If disulfide bond reduction is necessary, consider using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) which is effective at room temperature and avoids the need for heating. |
| Excess Reagent | High concentrations of iodoacetamide can contribute to protein denaturation and precipitation. Optimize the molar excess of the labeling reagent. |
Issue 2: Low or No Modification Efficiency
Symptoms:
-
Mass spectrometry analysis shows a low percentage of modified protein.
-
Functional assays indicate that the desired modification has not occurred.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Oxidized Cysteine Residues | Ensure that all disulfide bonds are fully reduced prior to the addition of iodoacetamide. Use a sufficient molar excess of a reducing agent like DTT or TCEP. If using DTT, it must be removed before adding iodoacetamide to prevent it from reacting with the reagent. TCEP does not contain a thiol and does not require removal. |
| Suboptimal Reaction pH | The reaction of iodoacetamide with cysteine thiols is most efficient at a pH of 8.0-8.5, where the thiol group is deprotonated to the more reactive thiolate anion. Ensure your reaction buffer is in this pH range. |
| Degraded Iodoacetamide | Iodoacetamide is light-sensitive. Prepare fresh solutions and store them protected from light. |
| Presence of Competing Nucleophiles | Ensure that the reaction buffer does not contain other nucleophilic components (e.g., Tris buffer, which has a primary amine) that could react with the iodoacetamide. Phosphate or HEPES buffers are generally preferred. |
| Insufficient Reaction Time or Temperature | While the reaction is typically performed at room temperature for 30-60 minutes in the dark, optimizing the incubation time and temperature for your specific protein may be necessary. |
Experimental Protocols
Protocol 1: Standard Iodoacetylation of a Purified Protein
-
Protein Preparation:
-
Prepare the protein solution in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0). The buffer should be free of nucleophiles.
-
If the protein has disulfide bonds that need to be reduced, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour.
-
-
Iodoacetamide Preparation:
-
Prepare a fresh stock solution of iodoacetamide (e.g., 100 mM) in an organic solvent like DMSO or in the reaction buffer immediately before use. Protect the solution from light.
-
-
Alkylation Reaction:
-
Add a 10-20 fold molar excess of the iodoacetamide solution to the reduced protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a thiol-containing reagent to scavenge any unreacted iodoacetamide. A 2-5 fold molar excess of DTT or L-cysteine over the initial iodoacetamide concentration is typically sufficient.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove the excess iodoacetamide and quenching reagent by dialysis, desalting column, or buffer exchange into the desired final buffer for storage.
-
Protocol 2: Assessing Protein Stability Post-Modification
-
Sample Preparation:
-
Prepare aliquots of the iodoacetyl-modified protein in the final storage buffer.
-
Include a control of the unmodified protein under the same buffer conditions.
-
-
Incubation:
-
Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
-
Analysis of Aggregation:
-
At each time point, measure the absorbance at 340 nm or 600 nm to assess turbidity.
-
Alternatively, use dynamic light scattering (DLS) to monitor changes in particle size and distribution.
-
Analyze samples by size-exclusion chromatography (SEC) to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
-
Analysis of Modification Stability:
-
At each time point, analyze an aliquot of the sample by mass spectrometry (e.g., LC-MS) to determine the percentage of intact modified protein.
-
-
Functional Assay:
-
If the protein has a measurable activity (e.g., enzymatic activity, binding affinity), perform a functional assay at each time point to assess the retention of biological function.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Impact of temperature on Iodo-PEG12-acid reaction kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Iodo-PEG12-acid for bioconjugation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Incorrect pH of reaction buffer: The thiol group of cysteine needs to be in its deprotonated thiolate form to react efficiently. | Adjust the reaction buffer to a pH between 7.5 and 8.5. At this pH range, the thiol group is sufficiently deprotonated for the reaction to proceed effectively.[1][2] |
| Suboptimal reaction temperature: The reaction is too slow at low temperatures. | Increase the reaction temperature. A common starting point is room temperature (20-25°C), but for slower reactions, incubating at 37°C can significantly increase the rate.[3] Note that higher temperatures can also increase the rate of side reactions. | |
| Presence of interfering substances: Buffers or other solution components containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target molecule for conjugation. | Ensure that all buffers are free of extraneous thiols. If a reducing agent was used to reduce disulfide bonds, it must be removed prior to the addition of this compound, for example, by using a desalting column. | |
| Degradation of this compound: Iodoacetyl reagents can be sensitive to light and moisture and may degrade over time, especially when in solution. | Prepare fresh solutions of this compound in a suitable anhydrous solvent (e.g., DMSO or DMF) immediately before use. Protect the reagent and reaction mixture from light.[1][4] | |
| Insufficient reaction time: The incubation time may not be long enough for the reaction to go to completion, especially at lower temperatures. | Optimize the reaction time. Reactions at room temperature may require several hours (e.g., 2 hours to overnight) for completion. Monitor the reaction progress to determine the optimal incubation period. | |
| Non-Specific Labeling | Reaction pH is too high: At pH values above 8.5, the risk of reaction with other nucleophilic amino acid side chains (e.g., lysine, histidine, N-terminus) increases. | Maintain the reaction pH in the optimal range of 7.5-8.5 for cysteine-specific modification. |
| High reaction temperature: Elevated temperatures can increase the rate of off-target reactions. | Perform the reaction at a lower temperature (e.g., room temperature or 4°C) to enhance specificity, although this will require a longer incubation time. | |
| Large excess of this compound: A high molar excess of the iodoacetyl reagent can lead to modification of less reactive sites. | Use the lowest effective concentration of this compound. A 5- to 10-fold molar excess over the number of sulfhydryl groups is a good starting point for optimization. | |
| Prolonged reaction time: Extended incubation times, especially at higher temperatures or pH, can increase the likelihood of side reactions. | Optimize the reaction time by monitoring the progress of the conjugation to determine the point of completion and avoid unnecessary extensions. | |
| Precipitation of Protein/Molecule During Conjugation | Change in solution conditions: The addition of this compound, often dissolved in an organic solvent like DMSO or DMF, can alter the solution properties and cause precipitation of the protein. | Add the this compound solution dropwise to the protein solution while gently mixing. Ensure the final concentration of the organic solvent is low and does not compromise protein solubility. |
| Protein instability at reaction pH: The optimal pH for conjugation (7.5-8.5) may not be ideal for the stability of your target protein. | Perform a stability test of your protein at the intended reaction pH before proceeding with conjugation. If necessary, a compromise on pH may be needed, potentially requiring a longer reaction time or higher reagent concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reacting this compound with a sulfhydryl-containing molecule?
A1: The optimal temperature is a balance between reaction rate and specificity.
-
Room temperature (20-25°C) is a common and recommended starting point for most applications.
-
4°C can be used to slow down the reaction, which can be beneficial for minimizing side reactions with sensitive proteins or when a high degree of specificity is required. This will necessitate a longer incubation time.
-
37°C can be used to accelerate the reaction. However, be aware that higher temperatures can also increase the rate of hydrolysis of the iodoacetyl group and promote non-specific reactions with other amino acid residues such as histidine and lysine.
Q2: How does temperature affect the kinetics of the this compound reaction?
Q3: What are the potential side reactions with this compound, and how are they influenced by temperature?
A3: While the iodoacetyl group is highly reactive towards cysteine thiols, it can also react with other amino acid residues, particularly at higher pH and/or with a large excess of the reagent. These include the imidazole group of histidine and the epsilon-amino group of lysine. The N-terminal alpha-amino group can also be a target for alkylation. Increasing the reaction temperature can promote these off-target modifications. Therefore, for applications requiring high specificity, it is advisable to use a lower temperature and carefully control the pH.
Q4: How can I stop the conjugation reaction?
A4: The reaction can be stopped by adding a low molecular weight thiol-containing compound, such as β-mercaptoethanol, dithiothreitol (DTT), or L-cysteine. These compounds will react with and "quench" any unreacted this compound.
Q5: How should I store this compound?
A5: this compound should be stored as a solid at -20°C, protected from light and moisture. Solutions of this compound are not stable for long periods and should be prepared fresh in an anhydrous, amine-free solvent like DMSO or DMF immediately before use and protected from light.
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
This protocol provides a general starting point. Optimization of molar ratios, incubation time, and temperature may be necessary for your specific application.
Materials:
-
Protein with accessible sulfhydryl groups in a thiol-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0-8.5
-
Quenching Solution: 1 M β-mercaptoethanol or DTT
-
Desalting column
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a suitable reducing agent like DTT or TCEP. After reduction, the reducing agent must be completely removed, for example, by using a desalting column equilibrated with the Reaction Buffer.
-
pH Adjustment: Adjust the pH of the protein solution to 8.0-8.5 by buffer exchange with the Reaction Buffer.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution. Protect the reaction mixture from light.
-
Incubation: Incubate the reaction mixture. The incubation time and temperature will need to be optimized:
-
For standard reactions, incubate for 2 hours at room temperature.
-
For sensitive proteins or to maximize specificity, incubate overnight at 4°C.
-
To accelerate the reaction, incubate for 1 hour at 37°C.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Factors influencing this compound reaction outcomes.
References
- 1. jpldataeval.jpl.nasa.gov [jpldataeval.jpl.nasa.gov]
- 2. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing molar excess of Iodo-PEG12-acid for efficient labeling
Welcome to the technical support center for Iodo-PEG12-acid and related iodoacetyl-PEG reagents. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments for maximum efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar excess of this compound to use for labeling my protein?
A1: The optimal molar excess depends on several factors, including the number of accessible sulfhydryl groups on your protein, the protein concentration, and the desired degree of labeling. A good starting point is a 10-fold molar excess of the iodoacetyl-PEG reagent to the number of available sulfhydryl groups.[1] However, for specific applications, a lower excess, such as 4-fold, may be sufficient.[2] It is highly recommended to perform titration experiments to determine the optimal ratio for your specific protein and application.
Q2: What is the ideal pH for the labeling reaction with this compound?
A2: The optimal pH for the reaction of iodoacetyl groups with sulfhydryls is between 8.0 and 8.5.[3][4] At this pH, a significant portion of the cysteine thiol groups are deprotonated to the more reactive thiolate form, which facilitates the nucleophilic attack on the iodoacetyl group.[3] Using a buffer in this pH range, such as phosphate or bicarbonate buffer, is crucial for efficient conjugation.
Q3: Can I use buffers containing Tris or thiols (like DTT or β-mercaptoethanol) during the labeling reaction?
A3: No, you should avoid buffers containing primary amines (like Tris) or thiols. Primary amines can compete with the target protein for reaction with the iodoacetyl group, although this is less common than with NHS esters. Thiols will directly compete with the protein's sulfhydryl groups for conjugation, significantly reducing labeling efficiency.
Q4: For how long and at what temperature should I perform the incubation?
A4: A common starting point for incubation is 30 minutes at room temperature, protected from light. However, the optimal time and temperature may vary. Some protocols suggest incubation for up to 90 minutes at room temperature or even at 37°C to expedite the reaction. It is advisable to monitor the reaction progress to avoid unnecessarily long incubation times, which could increase the chance of side reactions.
Q5: How can I stop the labeling reaction?
A5: The reaction can be quenched by adding a low molecular weight thiol-containing compound, such as β-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 10-20 mM. These compounds will react with any excess, unreacted this compound.
Q6: What are the potential side reactions I should be aware of?
A6: While iodoacetyl groups are highly reactive towards cysteine thiols, they can also react with other amino acid residues, especially at higher pH or with a large excess of the reagent. These off-target reactions can include alkylation of the imidazole group of histidine, the thioether of methionine, and the epsilon-amino group of lysine. To minimize these side reactions, it is important to control the pH and use the lowest effective molar excess of the labeling reagent.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or No Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the reaction buffer pH is between 8.0 and 8.5 to facilitate the deprotonation of cysteine thiols. |
| Presence of interfering substances in the buffer. | Use a buffer free of thiols (e.g., DTT, β-mercaptoethanol) and primary amines (e.g., Tris). | |
| Insufficient molar excess of this compound. | Start with at least a 10-fold molar excess of the reagent to sulfhydryls and optimize by titration. | |
| Degraded this compound reagent. | Iodoacetamide solutions are not stable for long periods. Prepare the reagent solution fresh immediately before use and protect it from light. | |
| Cysteine residues are in disulfide bonds. | If targeting internal cysteines, reduce disulfide bonds with a reagent like TCEP or DTT prior to labeling. Ensure the reducing agent is removed before adding the iodoacetyl-PEG reagent. | |
| Protein Precipitation during Labeling | Change in solution conditions upon adding the reagent. | This compound is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this can cause the protein to precipitate. Use a concentrated stock of the reagent to minimize the volume added. |
| Modification of protein properties. | Excessive labeling can alter the protein's solubility. Try reducing the molar excess of the labeling reagent. The PEG component of this compound generally helps to maintain solubility. | |
| Non-specific Labeling | Reaction pH is too high or molar excess is too great. | Maintain the reaction pH between 7.5 and 8.5. Using an excessive molar ratio of the labeling reagent can lead to reactions with other amino acids like histidine and lysine. Reduce the amount of reagent used. |
| Prolonged reaction time. | Optimize the incubation time. Monitor the reaction to determine the point of completion and avoid unnecessary extensions that can lead to side reactions. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for iodoacetyl-based labeling reactions. Note that these are starting recommendations and may require optimization for your specific system.
| Parameter | Recommended Range | Notes |
| Molar Excess (Reagent:Sulfhydryl) | 4-fold to 20-fold | Start with a 10-fold excess and optimize. |
| Reaction pH | 8.0 - 8.5 | Critical for deprotonation of cysteine thiols to the more reactive thiolate form. |
| Reaction Temperature | Room Temperature to 37°C | Higher temperatures can speed up the reaction but may also increase side reactions. |
| Reaction Time | 30 - 90 minutes | Should be optimized for the specific protein and reaction conditions. Protect from light during incubation. |
| Quenching Agent Concentration | 10 - 20 mM | e.g., DTT or β-mercaptoethanol. |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general starting point. Optimization of molar ratios, incubation time, and temperature may be necessary for your specific application.
1. Protein Preparation: a. Ensure your protein is in a thiol-free and amine-free buffer (e.g., PBS, pH 7.4). b. If your target cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling. i. Add a 5- to 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). ii. Incubate for 30 minutes at room temperature. iii. Crucially, remove the reducing agent using a desalting column or dialysis before proceeding.
2. Preparation of this compound Solution: a. This compound is sensitive to light and moisture. Allow the reagent vial to come to room temperature before opening. b. Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous, amine-free solvent such as DMSO or DMF immediately before use. Protect the solution from light.
3. Labeling Reaction: a. Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer, such as 0.1 M sodium phosphate. b. Add the desired molar excess of the this compound stock solution to the protein solution. c. Incubate the reaction mixture for 30-90 minutes at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).
4. Quenching the Reaction: a. Add a quenching solution, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess this compound. b. Incubate for 15-30 minutes at room temperature.
5. Purification of the Labeled Protein: a. Remove the excess, unreacted this compound and quenching reagent by dialysis or size-exclusion chromatography (gel filtration).
6. Characterization: a. Determine the degree of labeling (DOL) using methods such as mass spectrometry by comparing the mass of the labeled and unlabeled protein.
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
References
Validation & Comparative
A Comparative Guide to HPLC Methods for Characterizing Iodo-PEG12-acid Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comparative overview of the most common High-Performance Liquid Chromatography (HPLC) methods for the analysis of Iodo-PEG12-acid conjugates and similar PEGylated small molecules. We will delve into the principles, experimental protocols, and performance of Reversed-Phase HPLC (RP-HPLC), Size Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC), supported by experimental data to aid in method selection and development.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] this compound is a specific type of PEGylation reagent used to introduce a PEG spacer with a terminal carboxylic acid and an iodo group, enabling further conjugation. The resulting conjugates require thorough analytical characterization to determine purity, identify impurities, and quantify the extent of PEGylation. HPLC is a powerful and versatile technique for these purposes.[]
Choosing the Right HPLC Method: A Head-to-Head Comparison
The selection of an appropriate HPLC method depends on the specific analytical goal, such as purity assessment, quantification of unreacted starting materials, or characterization of the conjugate's heterogeneity. Each of the primary HPLC modes—RP-HPLC, SEC, and HILIC—offers distinct advantages and operates on different separation principles.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle of Separation | Based on hydrophobicity. | Based on hydrodynamic volume (size in solution). | Based on polarity and partitioning between a polar stationary phase and a less polar mobile phase. |
| Primary Application | Purity analysis, separation of unreacted starting materials, and quantification of the conjugate.[3] | Analysis of aggregation, determination of conjugation efficiency, and separation of species with significant size differences. | Separation of polar and hydrophilic compounds, orthogonal separation to RP-HPLC. |
| Typical Stationary Phase | C18, C8, C4 silica-based columns. | Porous silica or polymer-based particles with controlled pore sizes. | Bare silica, or silica bonded with polar functional groups (e.g., amide, diol). |
| Typical Mobile Phase | Gradient of water and a less polar organic solvent (e.g., acetonitrile, methanol) with additives like TFA. | Aqueous buffer (e.g., phosphate, HEPES) with salts to minimize secondary interactions. | High concentration of a polar organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. |
| Common Detectors | UV-Vis (if chromophore present), ELSD, CAD, MS. | Refractive Index (RI), ELSD, Multi-Angle Light Scattering (MALS), UV-Vis. | ELSD, CAD, MS. |
In-Depth Look at HPLC Methodologies
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is often the workhorse method for the analysis of small molecule drug conjugates. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. For an this compound conjugate, the hydrophobicity will be influenced by the iodine atom, the length of the PEG chain, and the nature of the conjugated molecule.
Key Strengths:
-
High Resolution: Capable of separating closely related impurities and degradation products.
-
Versatility: A wide range of stationary phases and mobile phase conditions can be employed to optimize separations.
-
MS Compatibility: Readily coupled with mass spectrometry for peak identification and structural elucidation.
Considerations:
-
The polydispersity of the PEG chain can lead to peak broadening.
-
The choice of stationary phase (e.g., C18 vs. C4) can significantly impact the retention and resolution of the conjugate versus the unreacted starting materials.
This protocol, adapted from a study on a PEGylated isotretinoin prodrug, provides a relevant starting point for an this compound conjugate.
-
Column: Thermo C18 (Hypersil BDS), 250 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: Water (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 344 nm.
-
Injection Volume: 20 µL.
Expected Results: This method would be expected to separate the more hydrophobic this compound conjugate from the more polar unreacted this compound and the potentially less retained conjugated molecule. The retention time of the conjugate would be longer than that of the unreacted PEG-acid.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. Larger molecules, which are excluded from the pores of the stationary phase, travel a shorter path and elute earlier. Smaller molecules can penetrate the pores to varying extents and therefore have a longer path and elute later.
Key Strengths:
-
Information on Aggregation: SEC is the primary method for detecting and quantifying aggregates of the conjugate.
-
Conjugation Efficiency: Can be used to determine the amount of unreacted (smaller) starting materials from the larger conjugate.
Considerations:
-
Resolution: May not be sufficient to separate species with small differences in hydrodynamic volume.
-
Secondary Interactions: Non-specific interactions between the analyte and the stationary phase can lead to peak tailing and inaccurate molecular weight estimation. These can be minimized by optimizing the mobile phase composition (e.g., salt concentration).
This protocol is based on a method for quantifying free PEG in a PEGylated protein conjugate and can be adapted for a small molecule conjugate.
-
Column: Shodex Protein KW803 and KW804 columns in series.
-
Mobile Phase: 20 mM HEPES buffer, pH 6.5.
-
Flow Rate: 0.5 mL/min.
-
Detection: Refractive Index (RI).
-
Injection Volume: 100 µL.
Expected Results: The larger this compound conjugate would elute first, followed by the unreacted this compound and then the smaller conjugated molecule. This allows for the quantification of the different species based on their peak areas.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a valuable alternative for the separation of polar compounds that are poorly retained in RP-HPLC. The separation mechanism involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
Key Strengths:
-
Orthogonal Selectivity: Provides a different separation profile compared to RP-HPLC, which can be useful for resolving co-eluting peaks.
-
Enhanced MS Sensitivity: The high organic content of the mobile phase can lead to more efficient ionization in the mass spectrometer.
Considerations:
-
Method Development: Can be more complex than RP-HPLC, with factors like buffer concentration and pH playing a critical role.
-
Equilibration Time: HILIC columns often require longer equilibration times between injections.
This protocol provides a general starting point for the HILIC analysis of PEG and its conjugates.
-
Column: Obelisc N (mixed-mode HILIC).
-
Mobile Phase: Acetonitrile with an aqueous buffer (e.g., ammonium formate). The gradient would typically start with a high percentage of acetonitrile, which is then decreased to elute more polar compounds.
-
Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).
Expected Results: In HILIC, the elution order is generally the reverse of RP-HPLC. The less polar part of the conjugate would lead to earlier elution, while the more polar unreacted this compound would be more strongly retained.
Detection Methods for PEGylated Compounds
Since PEG itself lacks a strong UV chromophore, detection can be challenging. The choice of detector is crucial for obtaining sensitive and accurate results.
-
Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the optical properties of the analyte. They are compatible with gradient elution and are highly sensitive for non-volatile compounds like PEG conjugates. Comparative studies have shown that CAD can offer better sensitivity and a wider linear dynamic range than ELSD.
-
Mass Spectrometry (MS): Provides molecular weight information and structural details, making it invaluable for peak identification and characterization of impurities.
-
Refractive Index (RI) Detector: A universal detector, but it is not compatible with gradient elution and generally has lower sensitivity compared to ELSD and CAD.
Experimental Workflows and Logical Relationships
Visualizing the analytical workflow can aid in understanding the steps involved in each HPLC method.
References
Beyond the Standard: A Comparative Guide to Cysteine Bioconjugation Reagents
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of protein chemistry, enabling the development of antibody-drug conjugates (ADCs), advanced imaging agents, and tools for proteomic studies. While iodoacetamide (IAM) has historically been a workhorse in this field, its limitations, including slow reaction kinetics and potential for off-target reactions, have spurred the development of a diverse toolkit of alternative reagents. This guide provides an objective comparison of the performance of prominent alternatives to iodoacetamide, supported by experimental data, to empower researchers in selecting the optimal tool for their specific bioconjugation needs.
The choice of a cysteine-reactive reagent is a critical decision in experimental design, with significant implications for the efficiency, selectivity, and stability of the final bioconjugate. This guide delves into the key performance characteristics of maleimides, vinyl sulfones, and next-generation maleimides (NGMs), offering a clear comparison to the traditional iodoacetamide.
Comparative Analysis of Cysteine Bioconjugation Reagents
The ideal cysteine bioconjugation reagent offers a combination of rapid reaction kinetics, high specificity for cysteine's sulfhydryl group, and the formation of a stable covalent bond, all under biocompatible conditions. The following table summarizes the key quantitative parameters of iodoacetamide and its principal alternatives.
| Reagent Class | Reaction Mechanism | Second-Order Rate Constant (k₂) | Optimal pH | Typical Reaction Time | Adduct Stability | Key Features & Limitations |
| Iodoacetamide (IAM) | SN2 Alkylation | ~0.6 M⁻¹s⁻¹[1] | 8.0 - 8.5[2] | 30-60 minutes[2] | High (Stable thioether bond) | Limitations: Slow kinetics, potential for off-target reactions with methionine, lysine, and histidine at higher pH.[3] |
| Maleimides (e.g., N-ethylmaleimide) | Michael Addition | ~10² M⁻¹s⁻¹ | 6.5 - 7.5 | < 15 minutes | Potentially reversible (retro-Michael reaction) | Features: Rapid kinetics, high specificity for thiols at neutral pH. Limitations: Adducts can undergo hydrolysis and thiol exchange, leading to instability in vivo. |
| Vinyl Sulfones | Michael Addition | Variable, can be comparable to maleimides | ~7.0 - 8.5 | Variable | High (Stable thioether bond) | Features: Forms stable adducts, less susceptible to retro-Michael reaction. Limitations: Generally slower reactivity compared to maleimides. |
| Next-Generation Maleimides (NGMs) | Disulfide Bridging | Rapid | ~8.0 | ~1 hour | High (Stable re-bridged disulfide) | Features: Re-bridges disulfide bonds, producing homogeneous and stable conjugates. Ideal for antibody-drug conjugates. Limitations: Requires reduction of a disulfide bond prior to reaction. |
Reaction Mechanisms and Experimental Workflows
The distinct chemistries of these reagents dictate their application and experimental setup. Understanding these differences is crucial for successful bioconjugation.
Figure 1. Reaction mechanisms of common cysteine bioconjugation reagents.
A generalized workflow for a typical bioconjugation experiment is outlined below. Specific parameters such as buffer composition, pH, and reaction time will vary depending on the chosen reagent and the target protein.
Figure 2. General experimental workflow for cysteine bioconjugation.
Detailed Experimental Protocols
The following are representative protocols for the key alternatives to iodoacetamide. Researchers should optimize these protocols for their specific protein and application.
Protocol 1: Labeling with N-ethylmaleimide (NEM)
This protocol is suitable for applications requiring rapid and specific labeling of reactive cysteines at near-neutral pH.
Materials:
-
Protein sample in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
N-ethylmaleimide (NEM) solution (10 mM in DMSO or DMF, freshly prepared).
-
Quenching solution (e.g., 1 M β-mercaptoethanol or L-cysteine).
-
Purification column (e.g., gel filtration or dialysis cassette).
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration in the reaction buffer. If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP and subsequently remove the reducing agent.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the NEM solution to the protein sample.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. The reaction is typically fast and may be complete in under 30 minutes.
-
Quenching: Stop the reaction by adding an excess of the quenching solution to react with any unreacted NEM.
-
Purification: Remove excess NEM and quenching agent by gel filtration, dialysis, or another suitable chromatographic method.
Protocol 2: Labeling with a Vinyl Sulfone Reagent
This protocol is designed for applications where a highly stable thioether linkage is paramount.
Materials:
-
Protein sample in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).
-
Vinyl sulfone reagent solution (10 mM in DMSO or DMF, freshly prepared).
-
Quenching solution (e.g., 1 M β-mercaptoethanol or L-cysteine).
-
Purification column.
Procedure:
-
Protein Preparation: Prepare the protein solution as described in the NEM protocol.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the vinyl sulfone solution to the protein sample.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature. Reaction times may need to be optimized.
-
Quenching: Add an excess of the quenching solution to terminate the reaction.
-
Purification: Purify the conjugate to remove unreacted reagents.
Protocol 3: Disulfide Bridging with a Next-Generation Maleimide (NGM)
This protocol is particularly relevant for the construction of homogeneous antibody-drug conjugates (ADCs).
Materials:
-
Antibody (or other disulfide-containing protein) in a suitable buffer (e.g., borate buffered saline, pH 8.0).
-
Reducing agent (e.g., TCEP).
-
NGM reagent solution (in DMSO or DMF, freshly prepared).
-
Purification column.
Procedure:
-
Reduction: Add a slight molar excess of TCEP to the antibody solution to selectively reduce the interchain disulfide bonds. Incubate for 1-2 hours at 37°C.
-
Conjugation: Add the NGM reagent to the reduced antibody solution. A typical molar excess is 2-4 fold per cysteine. Incubate for 1 hour at room temperature.
-
Hydrolysis: Allow the conjugate to remain in the reaction buffer for an additional 2 hours to ensure complete hydrolysis of the maleimide, which enhances stability.
-
Purification: Purify the resulting ADC using an appropriate chromatographic method to remove excess reagent and reducing agent.
Conclusion: Selecting the Right Reagent
The optimal choice of a cysteine bioconjugation reagent is dictated by the specific demands of the application.
-
Iodoacetamide remains a viable option for basic applications where its slow kinetics and potential for off-target reactivity are not critical limitations.
-
Maleimides are the reagent of choice for applications requiring rapid kinetics, such as in cellular labeling experiments. However, the potential instability of the thiosuccinimide adduct must be considered for in vivo applications.
-
Vinyl sulfones offer a compelling alternative when adduct stability is paramount, forming a robust thioether bond that is resistant to cleavage.
-
Next-generation maleimides represent a significant advancement for the construction of highly defined and stable bioconjugates, particularly in the field of antibody-drug conjugates, by enabling the re-bridging of native disulfide bonds.
By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to advance their research and development goals in the exciting and rapidly evolving field of bioconjugation.
References
A Researcher's Guide to Confirming Successful Iodo-PEG12-acid Conjugation: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of Iodo-PEG12-acid to a target molecule is a critical step that requires robust confirmation. This guide provides a comparative overview of key analytical techniques, complete with experimental protocols and data interpretation, to ensure the rigorous characterization of your conjugate.
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound, a heterobifunctional PEG linker, offers a terminal carboxylic acid for conjugation to amine-containing molecules and a terminal iodo group for subsequent reactions, such as radioiodination or further conjugation. Verifying the successful formation of the initial conjugate is paramount for the integrity of downstream applications. This guide compares the most common and effective analytical methods for this purpose: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Analysis of Analytical Techniques
Each analytical technique offers distinct advantages and provides complementary information regarding the success of the conjugation reaction. The choice of method will depend on the available instrumentation, the nature of the molecule being conjugated, and the level of detail required for characterization.
| Technique | Principle of Detection | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the mass of the conjugate, determines the degree of PEGylation (number of PEGs attached), and can identify the site of conjugation.[1][2][3][4] | High sensitivity and accuracy in mass determination. Provides direct evidence of conjugation. | PEG heterogeneity can complicate spectra.[1] May require specialized instrumentation (e.g., MALDI-TOF, ESI-Q-TOF). |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Confirms covalent bond formation by observing chemical shifts of protons near the conjugation site. Can be used to determine the degree of substitution. | Provides detailed structural information. Non-destructive. | Lower sensitivity compared to MS. May be complex to interpret for large molecules. Requires higher sample concentrations. |
| HPLC | Separates molecules based on their physical and chemical properties. | Separates the conjugated product from unreacted starting materials (this compound and the target molecule). Allows for purification and quantification. | Robust and widely available. Can be used for both analytical and preparative purposes. | Does not provide direct structural information on its own. Retention times can be influenced by the conformation of the conjugate. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies the presence of characteristic functional groups from both the PEG and the target molecule in the conjugate. Confirms the formation of new bonds (e.g., amide bond). | Fast and relatively simple to perform. Non-destructive. | Provides information about functional groups present, but not the specific location of conjugation. Can be less sensitive for detecting subtle changes in large molecules. |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results.
Mass Spectrometry (Electrospray Ionization - Liquid Chromatography/Mass Spectrometry - ESI-LC/MS)
Principle: This technique separates the reaction mixture using liquid chromatography and then ionizes the components for mass analysis. It is highly effective for analyzing PEGylated proteins and other biomolecules.
Protocol:
-
Sample Preparation:
-
Dissolve the conjugation reaction mixture in a suitable solvent compatible with the LC system (e.g., water/acetonitrile with 0.1% formic acid).
-
The typical concentration range is 0.1-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC Separation:
-
Column: A reversed-phase C4 or C8 column is often suitable for proteins and large peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the conjugate.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Analysis:
-
Ionization Mode: Positive ion mode is typically used for peptides and proteins.
-
Mass Range: Scan a wide mass range (e.g., m/z 500-4000) to detect the multiply charged ions of the conjugate.
-
Deconvolution: Use deconvolution software to convert the multiply charged spectrum into a zero-charge mass spectrum, which will show the molecular weight of the intact conjugate.
-
Data Interpretation: A successful conjugation will be confirmed by the appearance of a new peak in the chromatogram with a mass corresponding to the sum of the molecular weight of the target molecule and the this compound, minus the mass of water lost during amide bond formation. The presence of unreacted starting materials can also be monitored.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy detects changes in the chemical environment of protons. The formation of an amide bond during conjugation will cause a downfield shift in the signal of the protons on the carbon adjacent to the newly formed amide group.
Protocol:
-
Sample Preparation:
-
Lyophilize the sample to remove solvents from the reaction.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the conjugate.
-
A typical sample concentration is 5-10 mg/mL.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
The number of scans should be sufficient to obtain a good signal-to-noise ratio.
-
-
Data Interpretation:
-
Compare the spectrum of the conjugate to the spectra of the starting materials (this compound and the target molecule).
-
Look for the disappearance of the signal corresponding to the amine protons of the target molecule and the appearance of a new amide proton signal (typically between 7.5 and 8.5 ppm).
-
Observe the chemical shift of the methylene protons adjacent to the newly formed amide bond on the PEG chain, which will be shifted downfield compared to the corresponding protons in the this compound starting material.
-
Size-Exclusion Chromatography (SEC-HPLC)
Principle: SEC separates molecules based on their hydrodynamic volume. The larger conjugated molecule will elute earlier than the smaller, unreacted starting materials.
Protocol:
-
Sample Preparation:
-
Dissolve the reaction mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: A size-exclusion column with a suitable pore size to separate the conjugate from the starting materials.
-
Mobile Phase: A buffer such as phosphate-buffered saline (PBS) at a pH of 7.4 is commonly used.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection at 280 nm (for proteins) or 220 nm (for peptides) and/or a refractive index (RI) detector for the PEG chain.
-
-
Data Interpretation:
-
A successful conjugation will result in a new peak with a shorter retention time (larger apparent molecular weight) compared to the unreacted target molecule and this compound.
-
The peak areas can be used to estimate the percentage of conjugated product and unreacted starting materials.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The formation of an amide bond will result in the appearance of characteristic absorption bands.
Protocol:
-
Sample Preparation:
-
The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film after solvent evaporation.
-
Ensure the sample is dry to avoid interference from water's broad O-H stretching band.
-
-
Data Acquisition:
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder or KBr.
-
-
Data Interpretation:
-
Compare the spectrum of the conjugate with the spectra of the starting materials.
-
Look for the appearance of the amide I band (C=O stretch) around 1650 cm⁻¹ and the amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹.
-
The characteristic C-O-C stretching vibration of the PEG backbone will be prominent around 1100 cm⁻¹.
-
Visualizing the Workflow and Concepts
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationships between the confirmation techniques.
References
Determining the Drug-to-Antibody Ratio (DAR) of an Iodo-PEG12-ADC: A Comparative Guide
The drug-to-antibody ratio (DAR) is a critical quality attribute of an antibody-drug conjugate (ADC), directly impacting its efficacy and safety.[][2][3][4] For researchers developing ADCs with specific linker chemistries, such as an Iodo-PEG12 linker, selecting the optimal analytical method for DAR determination is paramount. This guide provides a comprehensive comparison of common analytical techniques for determining the DAR of an Iodo-PEG12-ADC, supported by experimental data and detailed protocols.
The choice of method for DAR determination depends on several factors, including the conjugation strategy (e.g., cysteine or lysine), the physicochemical properties of the linker and drug, and the desired level of detail.[5] This guide will focus on four principal methods: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Mass Spectrometry (MS).
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and convenient method for determining the average DAR of an ADC. This technique relies on the distinct absorbance spectra of the antibody and the conjugated drug.
Principle: The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of the ADC at two different wavelengths—one where the antibody has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance—the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated.
Advantages:
-
Simple, rapid, and requires readily available instrumentation.
-
Non-destructive, allowing for further analysis of the sample.
Disadvantages:
-
Provides only the average DAR and no information on the distribution of different drug-loaded species.
-
Requires that the drug has a chromophore with a maximum absorbance distinct from that of the antibody.
-
The linker should not have significant absorbance at the chosen wavelengths, or its contribution must be accounted for.
Experimental Protocol:
-
Prepare a solution of the Iodo-PEG12-ADC in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the solution at 280 nm and the wavelength of maximum absorbance for the cytotoxic drug.
-
Determine the molar extinction coefficients of the antibody and the drug at both wavelengths.
-
Calculate the concentrations of the antibody and the drug using the Beer-Lambert law equations for a two-component system.
-
The DAR is then calculated as the molar ratio of the drug to the antibody.
Data Presentation:
| Parameter | Value |
| Molar Extinction Coefficient of Antibody at 280 nm (ε_Ab,280_) | [Typical Value] M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at 280 nm (ε_Drug,280_) | [Typical Value] M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Antibody at λ_max,Drug_ (ε_Ab,λmax_) | [Typical Value] M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at λ_max,Drug_ (ε_Drug,λmax_) | [Typical Value] M⁻¹cm⁻¹ |
| Absorbance of ADC at 280 nm (A_280_) | [Measured Value] |
| Absorbance of ADC at λ_max,Drug_ (A_λmax_) | [Measured Value] |
| Calculated Average DAR | [Calculated Value] |
Workflow Diagram:
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR and the distribution of different drug-loaded species for cysteine-conjugated ADCs. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated hydrophobic drug-linkers.
Principle: ADCs are loaded onto a hydrophobic column in a high-salt mobile phase, which promotes the interaction between the hydrophobic regions of the ADC and the stationary phase. A decreasing salt gradient is then used to elute the different ADC species, with the least hydrophobic (unconjugated antibody) eluting first, followed by species with increasing DAR. The PEG12 component of the linker in an Iodo-PEG12-ADC will influence the overall hydrophobicity and thus the retention behavior in HIC.
Advantages:
-
Provides information on the average DAR and the distribution of different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-conjugated ADCs).
-
Analysis is performed under non-denaturing conditions, keeping the ADC intact.
Disadvantages:
-
Not suitable for lysine-conjugated ADCs as the change in hydrophobicity is often insufficient for separation.
-
The high salt concentrations in the mobile phase can be corrosive to standard HPLC systems and are not directly compatible with mass spectrometry.
Experimental Protocol:
-
Equilibrate an HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Inject the Iodo-PEG12-ADC sample.
-
Elute the ADC species using a decreasing linear gradient of the high-salt mobile phase against a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species.
-
Calculate the weighted average DAR using the percentage of the peak area for each species.
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | [Value] | [Value] |
| DAR 2 | [Value] | [Value] |
| DAR 4 | [Value] | [Value] |
| DAR 6 | [Value] | [Value] |
| DAR 8 | [Value] | [Value] |
| Weighted Average DAR | [Calculated Value] |
Workflow Diagram:
Reversed-Phase Liquid Chromatography (RPLC)
RPLC is another chromatographic method used for DAR determination, often involving the reduction of the ADC to separate the light and heavy chains.
Principle: RPLC separates molecules based on their hydrophobicity. Under the denaturing conditions of RPLC (using organic solvents and acidic pH), the ADC's heavy and light chains are separated. For cysteine-conjugated ADCs, prior reduction of inter-chain disulfide bonds is necessary. The number of drug-linkers attached to each chain alters its hydrophobicity and allows for the separation of conjugated and unconjugated chains.
Advantages:
-
Provides DAR information at the subunit level (light and heavy chains).
-
Compatible with mass spectrometry, allowing for mass confirmation of each species.
-
Can offer higher resolution for less hydrophobic ADCs compared to HIC.
Disadvantages:
-
Denaturing conditions may not be suitable for all ADCs.
-
Requires a reduction step for cysteine-conjugated ADCs, adding complexity to the workflow.
Experimental Protocol:
-
Reduce the Iodo-PEG12-ADC using a reducing agent like DTT to separate the heavy and light chains.
-
Inject the reduced sample onto an RPLC column (e.g., C4 or C8).
-
Separate the chains using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak area percentages of the different species.
Data Presentation:
| Chain | Species | Retention Time (min) | Peak Area (%) |
| Light Chain | Unconjugated (LC) | [Value] | [Value] |
| Conjugated (LC-Drug) | [Value] | [Value] | |
| Heavy Chain | Unconjugated (HC) | [Value] | [Value] |
| Conjugated (HC-Drug) | [Value] | [Value] | |
| Conjugated (HC-Drug₂) | [Value] | [Value] | |
| Conjugated (HC-Drug₃) | [Value] | [Value] | |
| Weighted Average DAR | [Calculated Value] |
Workflow Diagram:
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly accurate and detailed method for DAR determination. It can be performed on the intact ADC, on its subunits after reduction, or on peptides after enzymatic digestion.
Principle: MS separates ions based on their mass-to-charge ratio (m/z). By measuring the mass of the intact ADC or its subunits, the number of conjugated drug-linkers can be precisely determined. The relative abundance of the different mass species is used to calculate the average DAR.
Advantages:
-
Provides accurate mass measurements and can confirm the identity of different DAR species.
-
Offers detailed information on the drug distribution.
-
Can be used to analyze intact ADCs (native MS) or their subunits.
Disadvantages:
-
Requires more specialized and expensive instrumentation.
-
Data analysis can be more complex, often requiring deconvolution of the mass spectra.
-
For in-vivo samples, immunoaffinity enrichment may be necessary prior to LC-MS analysis.
Experimental Protocol (Intact LC-MS):
-
Desalt the Iodo-PEG12-ADC sample.
-
Inject the sample into an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separate the ADC species using a suitable chromatography method (e.g., SEC or RPLC).
-
Acquire the mass spectra of the eluting species.
-
Deconvolute the raw spectra to obtain the neutral mass of each DAR species.
-
Calculate the weighted average DAR from the relative abundance of each species.
Data Presentation:
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | [Value] | [Value] |
| DAR 2 | [Value] | [Value] |
| DAR 4 | [Value] | [Value] |
| DAR 6 | [Value] | [Value] |
| DAR 8 | [Value] | [Value] |
| Weighted Average DAR | [Calculated Value] |
Workflow Diagram:
References
The Balancing Act: How PEG Linker Length Dictates Antibody-Drug Conjugate Pharmacokinetics
A comprehensive analysis for researchers, scientists, and drug development professionals on the critical role of polyethylene glycol (PEG) linker length in optimizing the therapeutic index of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of varying PEG linker lengths, supported by experimental data, to inform the rational design of next-generation ADCs.
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are intricately linked to the design of its linker, the molecular bridge connecting the targeting antibody to the cytotoxic payload. Among the various linker technologies, PEG linkers have become a focal point for their ability to significantly modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain can profoundly influence an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1]
Hydrophobic drug payloads can often lead to ADC aggregation and rapid clearance from circulation. The incorporation of hydrophilic PEG linkers can counteract these challenges, permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable properties.[1][2] This guide delves into the comparative effects of different PEG linker lengths on ADC pharmacokinetics, providing a data-driven overview to aid in linker selection.
Comparative Analysis of PEG Linker Length on ADC Performance
The selection of a specific PEG linker length involves a delicate balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from multiple studies, offering a comparative look at key performance metrics across various PEG linker lengths.
Table 1: Impact of PEG Linker Length on ADC Performance Metrics
| PEG Linker Length | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | Plasma Half-Life | In Vivo Anti-Tumor Efficacy (% Tumor Weight Reduction) | Reference(s) |
| Non-PEGylated | Control | Baseline | Baseline | 11% | [3] |
| PEG2 | 8 | Variable | - | 35-45% | [1] |
| PEG4 | 8 | Variable | - | 35-45% | |
| PEG8 | 8 | Variable | Significantly Increased | 75-85% | |
| PEG12 | 8 | Variable | Significantly Increased | 75-85% | |
| PEG24 | 8 | Variable | Significantly Increased | 75-85% | |
| PEG4k | Not Specified | Reduced (4.5-fold) | 2.5-fold increase | Improved | |
| PEG10k | Not Specified | Reduced (22-fold) | 11.2-fold increase | Most Ideal |
This table illustrates a general trend where longer PEG chains, while sometimes leading to a decrease in in vitro cytotoxicity, generally result in significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.
Table 2: Qualitative Comparison of Different PEG Linker Length Categories
| PEG Linker Length Category | Key Findings |
| Short (e.g., PEG2, PEG4) | Generally provide better ADC stability by shielding the payload within the antibody's structure. However, they offer a less pronounced "stealth" effect, which can lead to faster clearance compared to longer linkers. |
| Medium (e.g., PEG8, PEG12) | Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often observed around PEG8, beyond which further increases in length may have a diminished impact on clearance. |
| Long (e.g., PEG24, PEG4k, PEG10k) | Dramatically improve the pharmacokinetic profile, leading to a prolonged half-life and increased area under the curve (AUC). This is particularly beneficial for ADCs with hydrophobic payloads or when targeting antigens with low expression levels. However, very long linkers may negatively impact cytotoxicity. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of ADCs with varying PEG linker lengths. The following are representative protocols for key experiments cited in the comparison.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is quantified using methods like ELISA, which detects the antibody portion of the conjugate.
In Vivo Efficacy Study in Xenograft Models
-
Animal Model: Immunocompromised mice are subcutaneously inoculated with human tumor cells that express the target antigen.
-
Treatment: Once tumors reach a specified size, the mice are treated with the ADCs with different PEG linker lengths, a vehicle control, and potentially a non-binding ADC control.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Workflow and Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the experimental workflow for the comparative analysis of ADC pharmacokinetics based on PEG linker length.
Caption: A diagram illustrating the cascading effects of increasing PEG linker length on the physicochemical and pharmacokinetic properties of an ADC.
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of ADC stability, longer linkers generally lead to enhanced pharmacokinetic properties and improved in vivo efficacy, especially for ADCs with hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the unique combination of the antibody, payload, and target antigen, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
A Comparative Guide to Validating Iodo-PEG12-acid Conjugate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays to validate the activity of protein conjugates synthesized using Iodo-PEG12-acid. It offers an objective look at the performance of iodoacetamide-based PEGylation compared to other common conjugation chemistries, supported by experimental data and detailed protocols.
Introduction to this compound Conjugation
This compound is a heterobifunctional linker that enables the covalent attachment of a polyethylene glycol (PEG) chain to a target molecule, typically a protein or peptide. The iodoacetyl group at one end of the linker reacts specifically with free sulfhydryl groups, such as those on cysteine residues, forming a stable thioether bond. The carboxylic acid at the other end can be activated for further conjugation or can serve to enhance the solubility of the conjugate. This method of PEGylation is a popular strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, such as increasing their serum half-life, reducing immunogenicity, and enhancing stability.
Comparison of PEGylation Chemistries
The choice of conjugation chemistry is critical as it influences the stability, homogeneity, and ultimately the biological activity of the final product. Below is a comparison of this compound (representing iodoacetamide chemistry) with other common PEGylation reagents.
| Feature | Iodoacetamide-PEG (e.g., this compound) | Maleimide-PEG | NHS-ester-PEG |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group) | Lysine (primary amine) |
| Bond Formed | Thioether | Thioether | Amide |
| Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 | 7.0 - 8.5 |
| Bond Stability | Highly stable | Susceptible to retro-Michael addition (deconjugation), especially in the presence of other thiols. Can be stabilized by hydrolysis of the succinimide ring.[1][2] | Highly stable |
| Specificity | High for free thiols | High for free thiols | Reacts with all accessible primary amines (N-terminus and lysine side chains), often leading to a heterogeneous product. |
| Homogeneity | Can produce a homogeneous product if the protein has a single accessible cysteine. | Can produce a homogeneous product with a single accessible cysteine. | Typically results in a heterogeneous mixture of positional isomers with varying degrees of PEGylation. |
Functional Assays to Validate Conjugate Activity
Successful PEGylation must be followed by rigorous functional assays to ensure that the conjugate retains its desired biological activity. This section details key in vitro and in vivo assays.
In Vitro Characterization
1. Receptor Binding Affinity
This assay determines if the PEGylated protein can still bind to its target receptor. A decrease in binding affinity can indicate that the PEG chain is sterically hindering the binding site.
Table 1: Comparison of Receptor Binding Affinity (Example Data)
| Conjugate | Linker Chemistry | Receptor | Binding Affinity (KD) | Fold Change vs. Unmodified |
| Unmodified Protein X | - | Receptor Y | 1 nM | - |
| Protein X-Iodo-PEG12 | Iodoacetamide | Receptor Y | 1.5 nM | 1.5 |
| Protein X-Maleimide-PEG12 | Maleimide | Receptor Y | 1.8 nM | 1.8 |
| Protein X-NHS-PEG12 | NHS Ester | Receptor Y | 5.2 nM | 5.2 |
This is example data and will vary depending on the protein and PEGylation site.
2. Cell-Based Proliferation/Cytotoxicity Assay
This assay measures the biological effect of the conjugate on target cells. For example, if the protein is a growth factor, its ability to stimulate cell proliferation is assessed. If it is a cytotoxic agent, its ability to kill target cells is measured.
Table 2: In Vitro Bioactivity of PEGylated GM-CSF (Example Data) [3][4]
| Conjugate | Linker Chemistry | Cell Line | EC50 | Fold Change vs. Unmodified |
| Unmodified GM-CSF | - | TF-1 | 10 pM | - |
| GM-CSF-Cys-Maleimide-PEG (5 kDa) | Maleimide | TF-1 | 15 pM | 1.5 |
| GM-CSF-Cys-Maleimide-PEG (20 kDa) | Maleimide | TF-1 | 30 pM | 3.0 |
Data suggests that while PEGylation can slightly decrease in vitro activity, the conjugate remains highly potent.
3. Macrophage Uptake Assay
PEGylation is intended to reduce clearance by the reticuloendothelial system (RES), including macrophages. This assay quantifies the uptake of the conjugate by macrophages in vitro.
Table 3: Macrophage Uptake of PEGylated Nanoparticles (Example Data) [5]
| Particle | Surface Modification | Macrophage Cell Line | % Internalization (24h) |
| Unmodified Nanoparticles | - | RAW 264.7 | 25% |
| PEGylated Nanoparticles (30 nm) | PEG | RAW 264.7 | 1.1% |
| PEGylated Nanoparticles (100 nm) | PEG | RAW 264.7 | 6.2% |
This data demonstrates the "stealth" effect of PEGylation in reducing macrophage uptake.
In Vivo Characterization
1. Pharmacokinetic (PK) Studies
PK studies in animal models are crucial to determine the effect of PEGylation on the conjugate's half-life, clearance, and volume of distribution.
Table 4: Pharmacokinetics of PEGylated GM-CSF in Rats (Example Data)
| Conjugate | Linker Chemistry | Serum Half-life (t½) | Fold Increase vs. Unmodified |
| Unmodified GM-CSF | - | 0.5 hours | - |
| GM-CSF-Cys-Maleimide-PEG (20 kDa) | Maleimide | 23.5 hours | 47 |
This data highlights the dramatic increase in circulating half-life that can be achieved with PEGylation.
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of PEGylation
Objective: To confirm the covalent attachment of the PEG chain to the protein and to assess the homogeneity of the conjugate.
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
Protein molecular weight standards
-
Laemmli sample buffer (2x)
-
Polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue or silver stain
-
Destaining solution
Procedure:
-
Prepare samples by mixing the protein solution with an equal volume of 2x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples and molecular weight standards onto the polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour or with a silver stain for higher sensitivity.
-
Destain the gel until protein bands are clearly visible against a clear background.
-
Image the gel. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein. The presence of a single, sharp band for the PEGylated protein indicates a homogeneous product.
Protocol 2: Receptor Binding Assay (ELISA-based)
Objective: To quantify the binding affinity of the PEGylated conjugate to its target receptor.
Materials:
-
96-well microtiter plates
-
Recombinant receptor
-
Unmodified and PEGylated protein
-
Primary antibody against the protein
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
Procedure:
-
Coat the wells of a 96-well plate with the recombinant receptor overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times.
-
Add serial dilutions of the unmodified and PEGylated protein to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the primary antibody and incubate for 1 hour.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance versus the protein concentration and fit the data to a saturation binding curve to determine the KD.
Protocol 3: Macrophage Uptake Assay (Flow Cytometry)
Objective: To quantify the internalization of fluorescently labeled conjugates by macrophages.
Materials:
-
Fluorescently labeled PEGylated and unmodified protein (e.g., with FITC)
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
FACS buffer (e.g., PBS with 2% FBS)
-
Trypan blue
-
Flow cytometer
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled unmodified or PEGylated protein at a final concentration of 10 µg/mL for 4 hours.
-
Wash the cells three times with cold PBS to remove unbound protein.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in FACS buffer.
-
Add trypan blue to quench the fluorescence of non-internalized, surface-bound protein.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity of the cell population. A lower mean fluorescence intensity for the PEGylated conjugate indicates reduced uptake.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified version of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway, a common target for therapeutic proteins that may be PEGylated to improve their therapeutic index.
Caption: Simplified TNF-α signaling pathway leading to gene expression.
Experimental Workflow
The following diagram outlines the general workflow for producing and validating a PEGylated protein conjugate.
Caption: Workflow for PEGylated protein synthesis and validation.
Conclusion
The validation of a PEGylated conjugate, such as one formed with this compound, requires a multi-faceted approach. While iodoacetamide chemistry offers the advantage of forming a highly stable thioether bond with cysteine residues, it is imperative to empirically determine the impact of PEGylation on the protein's function. The assays and protocols outlined in this guide provide a robust framework for characterizing the physicochemical properties and biological activity of the conjugate. By comparing the performance of the this compound conjugate to the unmodified protein and potentially to conjugates formed with alternative linkers, researchers can make informed decisions in the development of next-generation protein therapeutics.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific PEGylation of engineered cysteine analogues of recombinant human granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Size- and charge-dependent non-specific uptake of PEGylated nanoparticles by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Analyzing PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
The process of PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a cornerstone of modern biopharmaceutical development. This modification can significantly enhance a drug's pharmacokinetic and pharmacodynamic properties, such as increasing its in vivo half-life, improving stability, and reducing immunogenicity.[1][2] However, the inherent heterogeneity of the PEGylation reaction necessitates robust analytical methods to ensure product quality, consistency, and efficacy.[1][3] This guide provides a detailed comparison of key spectroscopic techniques used to characterize PEGylated proteins, complete with experimental considerations and supporting data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful and indispensable tool for the detailed characterization of PEGylated proteins, providing precise information on molecular weight, degree of PEGylation, and modification sites.[1]
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For PEGylated proteins, the mass increase compared to the unmodified protein directly corresponds to the total mass of the attached PEG moieties. By dividing this mass increase by the molecular weight of a single PEG chain, the degree of PEGylation (the number of PEG molecules per protein) can be accurately determined. Techniques like peptide mapping, which involves enzymatic digestion of the protein followed by MS analysis, can pinpoint the specific amino acid residues that have been modified.
Common Techniques:
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): A widely used technique for determining the average molecular weight and the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).
-
ESI (Electrospray Ionization): Often coupled with liquid chromatography (LC-MS), ESI-MS is preferred for its suitability for automation and is used for both qualitative and quantitative analyses. High-resolution instruments like Orbitrap and Q-TOF mass spectrometers provide highly accurate mass data, which is crucial for resolving the complex spectra arising from PEG's polydispersity.
Experimental Protocol (General ESI-LC-MS):
-
Sample Purification: The PEGylated protein sample must be purified to remove free, unreacted PEG and other contaminants. Size-exclusion chromatography (SEC) is often used for this purpose.
-
Chromatographic Separation: The purified sample is injected into an HPLC system, typically using a reversed-phase column to separate different PEGylated forms or impurities.
-
Post-Column Modification (Optional): To simplify the complex charge state patterns often seen with PEGylated proteins, a charge-stripping agent like triethylamine (TEA) can be introduced post-column before the sample enters the mass spectrometer.
-
Ionization and Detection: The sample is ionized (e.g., by ESI) and enters the mass spectrometer, where the m/z values of the ions are measured.
-
Data Deconvolution: Specialized software algorithms are used to deconvolute the resulting mass spectrum (which contains multiple charge states) to determine the zero-charge mass of the intact PEGylated protein.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Iodo-PEG12-acid
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Iodo-PEG12-acid. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to personal protection is paramount when handling this compound. The following table summarizes the required PPE, categorized by the level of protection needed for various laboratory operations.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn at all times. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation before use and replace them immediately if compromised. |
| Body Protection | A laboratory coat should be worn to protect from splashes and spills. |
| Respiratory Protection | All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. |
Operational Plan: From Receipt to Disposal
A structured operational plan is critical for the safe handling and storage of this compound, ensuring both personnel safety and compound stability.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting. Adherence to this workflow will minimize exposure and ensure procedural consistency.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a stock solution of this compound, a common procedure in many research applications.
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the target concentration.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or as recommended by the supplier.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
All waste contaminated with this compound, including unused compound, solutions, and disposable labware, must be collected in a designated, leak-proof hazardous waste container. The container should be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name.
Disposal Procedure
The collected hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash. For containers of highly toxic chemicals, the first three rinses of the container must also be collected as hazardous waste.[1]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial to mitigate harm.
| Emergency Situation | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill surface. For large spills, contact your institution's EHS office immediately. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
